3-Methoxyphthalide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIJJGAFRGJQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875863 | |
| Record name | 1(3H)-ISOBENZOFURANONE-3-METHOXYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-57-0 | |
| Record name | 3-Methoxyphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-benzofuran-1(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4122-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(3H)-ISOBENZOFURANONE-3-METHOXYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxyphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphthalide, systematically known as 3-methoxy-2-benzofuran-1(3H)-one , is a chemical compound belonging to the phthalide class of lactones. Its structure, characterized by a methoxy group at the 3-position of the isobenzofuranone core, makes it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications relevant to the scientific community.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 3-methoxy-2-benzofuran-1(3H)-one |
| CAS Number | 4122-57-0 |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Synonyms | This compound |
Physicochemical and Spectroscopic Data
A comprehensive collection of quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physical and spectroscopic properties.
| Property | Value | Source |
| Melting Point | 113.4–114.7 °C (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 3.89 (s, 3H, -OCH₃), 5.25 (s, 2H, -CH₂-), 6.91 (d, J = 0.6 Hz, 1H, Ar-H), 7.02 (dd, J = 8.4, 0.6 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H) (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 56.1, 69.3, 106.2, 116.7, 118.2, 127.4, 149.6, 164.9, 171.1 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
| IR (cm⁻¹) | 3032, 2922, 2852, 1736, 1601, 1489, 1452, 1361, 1333, 1261, 1146, 1036, 986, 773 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
| Mass Spectrum (HR-EIMS m/z) | [M+H]⁺ Calcd for C₉H₈O₃: 165.0552; Found: 165.0606 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |
Note: Some of the provided data pertains to the closely related isomer, 5-methoxyisobenzofuran-1(3H)-one, due to the limited availability of specific data for the 3-methoxy isomer. This information can serve as a valuable reference point for characterization.
Synthesis of Phthalide Derivatives: Experimental Protocols
Synthesis of 5-Methoxyisobenzofuran-1(3H)-one[1]
This procedure involves a palladium-catalyzed carbonylation reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium bicarbonate (KHCO₃)
-
4-Methoxybenzoic acid
-
Dibromomethane (CH₂Br₂)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Celite
Procedure:
-
A reaction tube equipped with a magnetic stir bar is charged with palladium(II) acetate (0.1 eq), potassium bicarbonate (2.5 eq), and 4-methoxybenzoic acid (1.0 eq).
-
The tube is sealed with a Teflon cap, and the reaction mixture is stirred in dibromomethane (as the solvent and carbonyl source) at 140 °C for 18 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 2:1 v/v) as the eluent to afford the desired product.
Potential Applications in Drug Discovery and Development
Phthalide derivatives are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery.[2][3] While specific studies on this compound are limited, the broader class of phthalides has demonstrated a range of pharmacological properties, including:
-
Anti-inflammatory effects: Some phthalides have been shown to inhibit the production of pro-inflammatory mediators.[3]
-
Antioxidant activity: The phthalide core can be substituted to enhance its antioxidant properties.[3]
-
Anxiolytic potential: Certain phthalimide derivatives, which share structural similarities, have been investigated for their anxiolytic effects, suggesting a potential area of exploration for phthalides.
The methoxy group in this compound can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets. Further research is warranted to explore the specific biological activities of this compound.
Logical Workflow for Phthalide Synthesis
The synthesis of functionalized phthalides often follows a logical progression from starting materials to the final product. The following diagram illustrates a generalized workflow for the synthesis of a methoxy-substituted phthalide, adaptable for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of methoxy-substituted phthalides.
Experimental Design for Biological Screening
For researchers interested in the pharmacological potential of this compound, a logical experimental workflow for initial biological screening is outlined below. This workflow progresses from in vitro assays to more complex cell-based models.
Caption: A stepwise workflow for the initial biological evaluation of this compound.
References
- 1. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxyphthalide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphthalide, with the CAS number 4122-57-0, is a methoxy-substituted derivative of phthalide.[1] Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring, and they are found in a variety of natural products, exhibiting a wide range of biological activities.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and spectroscopic data of this compound. While specific biological activities for this particular compound are not extensively documented, the known bioactivities of the broader phthalide class suggest its potential for further investigation in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound, also known as 3-Methoxy-1(3H)-isobenzofuranone, possesses a core phthalide structure with a methoxy group at the 3-position.[1] This substitution influences its chemical and physical properties.
| Identifier | Value |
| IUPAC Name | 3-methoxy-2-benzofuran-1(3H)-one |
| CAS Number | 4122-57-0[1] |
| Molecular Formula | C₉H₈O₃[4] |
| Molecular Weight | 164.16 g/mol [4] |
| InChI | InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3 |
| InChIKey | OIIJJGAFRGJQSQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1C2=CC=CC=C2C(=O)O1 |
Table 1: Chemical Identifiers for this compound
Quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Melting Point | 45 °C[5] |
| Boiling Point | 146 °C / 12 mmHg[5] |
| Density (Predicted) | 1.25±0.1 g/cm³[5] |
| Appearance | Off-White Solid[5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[5] |
Table 2: Physical and Chemical Properties of this compound
Synthesis
A plausible and efficient method for the synthesis of this compound involves the reduction of 3-methoxyphthalic anhydride. This transformation can be achieved using a mild reducing agent such as sodium borohydride.[4]
Experimental Protocol: Reduction of 3-Methoxyphthalic Anhydride
Materials:
-
3-Methoxyphthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphthalic anhydride (1 equivalent) in anhydrous ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Spectra available from SpectraBase.[1] Expected signals include a singlet for the methoxy protons, a signal for the proton at the 3-position, and signals for the aromatic protons. |
| ¹³C NMR | Expected signals include a peak for the methoxy carbon, the carbonyl carbon, the carbon at the 3-position, and the aromatic carbons. |
| IR Spectroscopy | Expected characteristic absorptions for a lactone carbonyl (C=O) group (around 1760 cm⁻¹), C-O stretching, and aromatic C-H stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 164.0473, corresponding to the molecular formula C₉H₈O₃. |
Table 3: Spectroscopic Data Summary for this compound
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the broader class of phthalides has demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] For instance, certain 3-arylphthalides have shown antioxidant and anti-inflammatory properties by inhibiting nitric oxide production in microglia and macrophage cells.[2]
It has been noted that 3-Methoxyisobenzofuran-1(3H)-one serves as a reagent in the synthesis of vitamin K and related naphthoquinones, suggesting its utility as a building block in the preparation of biologically active molecules.[5]
The potential biological activities of phthalides can be explored through various screening assays. A general workflow for evaluating the cytotoxic potential of a novel compound like this compound is outlined below.
Caption: General workflow for in vitro cytotoxicity screening.
Given the structural similarity to other biologically active phthalides, this compound represents a molecule of interest for further investigation in various therapeutic areas.
Safety and Handling
Conclusion
This compound is a readily synthesizable phthalide derivative with well-defined chemical and physical properties. While its specific biological profile remains to be fully elucidated, the known activities of the phthalide class of compounds suggest its potential as a valuable scaffold in drug discovery and development. Further research into its pharmacological effects is warranted to explore its therapeutic potential.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Navigating the Physicochemical Landscape of 3-Methoxyphthalide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxyphthalide, a crucial dataset for its application in research and drug development. Due to the limited availability of direct quantitative data in publicly accessible literature, this document focuses on predictive analysis based on the molecule's structure and provides detailed experimental protocols for determining these critical parameters.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation, bioavailability, and overall therapeutic efficacy. While specific quantitative solubility data for this compound is not extensively documented, a qualitative prediction can be made based on its chemical structure and the principle of "like dissolves like." this compound possesses both polar (ester and methoxy groups) and non-polar (aromatic ring) features, suggesting a nuanced solubility profile.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetone | High | These solvents can effectively solvate the polar functionalities of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding with the ester and methoxy groups, facilitating dissolution. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar environments. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The presence of the aromatic ring and the limited hydrogen bonding capacity are expected to result in poor aqueous solubility.[1] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To obtain precise quantitative solubility data, the isothermal shake-flask method is the gold standard.[2] This protocol outlines the steps to determine the equilibrium solubility of this compound.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to vials containing a known volume of the selected solvents. Ensuring an excess of solid is crucial to achieve saturation.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
Cease agitation and allow the vials to remain in the temperature-controlled bath for an adequate period (e.g., 4-6 hours) for the undissolved solid to sediment.
-
Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette.
-
Filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Analyze the diluted sample using the analytical method to determine the concentration of this compound.
-
Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
-
Diagram 1: Workflow for Experimental Solubility Determination
Caption: Workflow for experimental solubility determination using the shake-flask method.
Stability Profile of this compound
Understanding the chemical stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products.[3] Forced degradation studies, as mandated by the International Conference on Harmonisation (ICH) guidelines, are essential for this purpose.[4] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[4][5]
Table 2: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Methodology | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[6] | To assess degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for a specified period.[6] | To evaluate stability in an alkaline environment. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified period.[3] | To determine susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat at 60°C for a specified period.[6] | To assess the impact of elevated temperatures on the solid state. |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) for a specified period, with a dark control.[6] | To evaluate light sensitivity. |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation pathways and products.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with the acidic or basic solution and incubate as described in Table 2. Neutralize the samples before analysis.
-
Oxidation: Treat the stock solution with the oxidizing agent and incubate as described in Table 2.
-
Thermal Degradation: Expose the solid compound to dry heat as described in Table 2. Dissolve the stressed solid in a suitable solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to a controlled light source as described in Table 2. A control sample should be shielded from light.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots from each stressed sample and the control sample.
-
Analyze the samples using a validated stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. This method must be capable of separating the intact this compound from any degradation products.
-
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
If significant degradation is observed, further studies can be conducted to isolate and characterize the structure of the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
References
Spectral Analysis of 3-Methoxyphthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and analysis of 3-Methoxyphthalide. Due to the limited availability of publicly accessible experimental spectra, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside theoretical Infrared (IR) absorption bands based on the compound's functional groups. This document is intended to serve as a practical reference for the interpretation of spectral data and to provide standardized experimental protocols.
Predicted and Theoretical Spectral Data
The following tables summarize the predicted and theoretical spectral data for this compound. It is important to note that these values are computationally generated or inferred and should be confirmed with experimental data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
(Predicted for CDCl₃ solvent at 400 MHz)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.85 | d | 7.6 |
| H-5 | 7.65 | t | 7.5 |
| H-6 | 7.50 | t | 7.6 |
| H-7 | 7.30 | d | 7.8 |
| H-3 | 6.50 | s | - |
| -OCH₃ | 3.50 | s | - |
Disclaimer: Data is predicted and has not been experimentally verified.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
(Predicted for CDCl₃ solvent at 100 MHz)
| Atom Number | Chemical Shift (δ, ppm) |
| C=O | 168.0 |
| C-7a | 145.0 |
| C-3a | 135.0 |
| C-5 | 134.0 |
| C-6 | 129.0 |
| C-4 | 125.0 |
| C-7 | 123.0 |
| C-3 | 105.0 |
| -OCH₃ | 56.0 |
Disclaimer: Data is predicted and has not been experimentally verified.
Table 3: Theoretical Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic Ring |
| 2950-2850 | Medium | C-H Stretch | Methoxy (-OCH₃) |
| 1780-1760 | Strong | C=O Stretch (Lactone) | γ-Lactone |
| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |
| 1280-1200 | Strong | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |
| 1100-1000 | Strong | C-O Stretch (Lactone) | C-O-C=O |
Disclaimer: These are theoretical values based on characteristic functional group absorptions.[1][2][3][4]
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
(Predicted for Electron Ionization - EI)
| m/z | Relative Intensity (%) | Predicted Fragment Ion |
| 164 | 80 | [M]⁺ (Molecular Ion) |
| 133 | 100 | [M - OCH₃]⁺ |
| 105 | 60 | [M - OCH₃ - CO]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Disclaimer: Data is predicted and has not been experimentally verified.
Experimental Protocols
The following are generalized protocols for the spectral analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
-
Transfer the solution to a 5 mm NMR tube.[5]
-
-
Instrument Setup:
-
Place the NMR tube in a spinner turbine and adjust the depth.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a single scan to check the signal intensity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse program.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with specific functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Set the injector temperature (e.g., 250 °C).
-
Program the oven temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set the carrier gas (e.g., Helium) flow rate.[10]
-
-
Mass Spectrometer (MS):
-
Set the ion source temperature (e.g., 230 °C).
-
Select the ionization mode (typically Electron Ionization - EI at 70 eV).
-
Set the mass scan range (e.g., m/z 40-400).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated on the GC column and then enter the mass spectrometer.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Examine the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualizations
Workflow for Spectral Analysis
Caption: A general workflow for the spectral analysis and structure elucidation of an organic compound.
Logical Relationships in Spectral Data
Caption: How different spectral methods provide complementary information for structure elucidation.
References
- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. whitman.edu [whitman.edu]
The Biological Activity of 3-Methoxyphthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyphthalide, a member of the phthalide class of organic compounds, holds significant potential for therapeutic applications. While direct and extensive research on this specific molecule is limited, a comprehensive analysis of structurally related phthalide and phthalimide derivatives provides compelling evidence for its probable biological activities. This technical guide consolidates the current understanding of the potential anti-inflammatory, anticancer, and neuroprotective effects of this compound. The information presented herein is primarily extrapolated from studies on analogous compounds, offering a foundational resource to guide future research and drug development endeavors. This document summarizes potential mechanisms of action, proposes relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into the therapeutic promise of this compound.
Introduction
Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring. They are prevalent in various plant species and have been the subject of extensive research due to their diverse pharmacological properties. While numerous studies have focused on derivatives such as 3-n-butylphthalide (NBP) and various 3-arylphthalides, this compound itself remains a relatively understudied molecule. However, the structural similarities to well-characterized phthalides and phthalimides strongly suggest that this compound is likely to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide aims to provide a detailed overview of these potential activities by drawing parallels with closely related compounds, thereby offering a roadmap for the systematic investigation of this compound.
Potential Biological Activities and Mechanisms of Action
Based on the established bioactivities of analogous compounds, this compound is predicted to exert its effects through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Phthalide derivatives have demonstrated significant anti-inflammatory properties. For instance, a study on novel synthetic phthalide derivatives identified a compound that potently inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages with an IC50 value of 0.76 μM.[1] The primary mechanism of this anti-inflammatory action is believed to be the modulation of the NF-κB and MAPK signaling pathways.[1] It is hypothesized that this compound could similarly inhibit the production of pro-inflammatory mediators such as NO, TNF-α, and various interleukins by suppressing the activation of these key inflammatory pathways. The structure-activity relationship (SAR) of phthalides suggests that the nature of the substituent at the 3-position can influence anti-inflammatory potency.[2]
Anticancer Activity
The phthalimide scaffold, which is structurally related to phthalide, is a well-known pharmacophore in anticancer drug discovery.[3] Derivatives of naphthalimide, a related structural class, have shown potent anticancer activity by targeting various cancer cell lines and exhibiting strong DNA binding affinity.[4] The proposed anticancer mechanism for phthalide-related compounds often involves the induction of apoptosis and cell cycle arrest. While direct evidence for this compound is lacking, its structural resemblance to these active compounds suggests potential cytotoxic activity against various cancer cell lines.
Neuroprotective Activity
Several phthalide derivatives have been investigated for their neuroprotective effects. For example, a derivative known as CD21 has been shown to exert neuroprotection in ischemic brain injury by modulating the MSR1-mediated clearance of damage-associated molecular patterns (DAMPs) and inhibiting the TLR4 signaling pathway.[5] The neuroprotective effects of phthalides are often attributed to their ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells.[6] Given these findings, this compound is a promising candidate for investigation in the context of neurodegenerative diseases.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective on the potential bioactivity of this compound, the following table summarizes the reported IC50 values for structurally similar phthalide and phthalimide derivatives in various biological assays. It is important to note that these values are for related compounds and should be considered as a preliminary guide for designing experiments with this compound.
| Compound Class | Biological Activity | Assay | Cell Line/Model | IC50 Value | Reference |
| Novel Phthalide Derivative | Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | 0.76 μM | [1] |
| Riligustilide (Phthalide) | Anticancer | Cytotoxicity | HCT-8 | 6.79 μM | [6] |
| Riligustilide (Phthalide) | Anticancer | Cytotoxicity | A549 | 13.82 μM | [6] |
| Riligustilide (Phthalide) | Anticancer | Cytotoxicity | HepG2 | 7.92 μM | [6] |
| N-3,4,5-Trimethoxybenzylphthalimide | Anti-inflammatory | Carrageenan-induced rat paw edema | Rat | ED50 149.0 mg/kg | [7] |
Table 1: Representative Quantitative Activity Data for Phthalide and Phthalimide Derivatives. This table provides a summary of the inhibitory concentrations (IC50) and effective doses (ED50) of various phthalide and phthalimide derivatives, highlighting their potential anti-inflammatory and anticancer activities.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound.
In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production
This protocol describes the determination of the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of this compound and calculate the IC50 value.
In Vitro Anticancer Activity Assay: MTT Cell Viability Assay
This protocol outlines the procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-8, A549, or HepG2) using the MTT assay.
Materials:
-
Cancer cell line of choice
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value of this compound.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways that are likely modulated by this compound, based on the mechanisms of action of related compounds.
Caption: Putative inhibition of NF-κB and MAPK signaling pathways by this compound.
Caption: Hypothesized inhibition of the mTOR signaling pathway by this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently scarce, the extensive research on structurally related phthalide and phthalimide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The available data suggest that this compound is likely to possess anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and mTOR.
Future research should focus on the systematic evaluation of this compound's efficacy and safety. This includes:
-
In vitro screening: Comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory and neurodegenerative cell models to determine its IC50 values and confirm its biological activities.
-
Mechanism of action studies: Detailed investigation of the molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, qPCR, and reporter gene assays.
-
In vivo studies: Evaluation of the therapeutic efficacy and toxicity of this compound in relevant animal models of inflammation, cancer, and neurodegenerative diseases.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of a series of 3-alkoxyphthalide analogues to optimize potency and selectivity.
The information compiled in this technical guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Through rigorous and targeted investigation, the full pharmacological profile of this promising compound can be elucidated, potentially leading to the development of novel therapies for a range of human diseases.
References
- 1. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Phthalides: A Technical Guide to 3-Methoxyphthalide and its Analogs
Disclaimer: This technical guide focuses on the therapeutic potential of phthalides, with a primary emphasis on the extensively studied derivative, 3-n-butylphthalide (NBP), due to the limited availability of in-depth technical data for 3-Methoxyphthalide. The shared phthalide core suggests analogous mechanisms of action, providing valuable insights for researchers and drug development professionals.
Executive Summary
Phthalides, a class of bicyclic aromatic compounds, have garnered significant attention for their potential therapeutic applications, particularly in the realm of neuroprotection. While this compound is a key compound in this family, its derivative, 3-n-butylphthalide (NBP), has been more extensively investigated and has demonstrated promising effects against ischemic stroke and neurodegenerative diseases. This guide provides a comprehensive overview of the therapeutic effects, mechanisms of action, and experimental data related to NBP, offering a robust framework for understanding the potential of this compound. The primary mechanisms of action for NBP include potent anti-inflammatory, antioxidant, and anti-apoptotic properties, primarily mediated through the modulation of key signaling pathways such as the Nrf2-ARE, PI3K/Akt, and TLR4/MyD88/NF-κB pathways.
Therapeutic Effects and Mechanisms of Action
NBP has shown significant promise in preclinical and clinical studies for the treatment of acute ischemic stroke. Its therapeutic window appears to be wider than that of traditional thrombolytic agents. The neuroprotective effects of NBP are multi-faceted, targeting various pathological processes initiated by cerebral ischemia.
Anti-Inflammatory Effects
Neuroinflammation is a critical component of the pathophysiology of ischemic stroke. NBP has been shown to suppress the inflammatory cascade by inhibiting the activation of microglia and astrocytes. This is achieved, in part, by downregulating the TLR4/MyD88/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Antioxidant Effects
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), plays a crucial role in neuronal damage following ischemia-reperfusion injury. NBP enhances the endogenous antioxidant defense system by activating the Nrf2-ARE signaling pathway. This leads to the upregulation of antioxidant enzymes like superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), and a reduction in lipid peroxidation, as measured by malondialdehyde (MDA) levels.
Anti-Apoptotic Effects
NBP has been demonstrated to inhibit neuronal apoptosis in the ischemic penumbra. It modulates the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. Furthermore, NBP has been shown to inhibit the activation of caspase-3, a key executioner in the apoptotic cascade. The PI3K/Akt signaling pathway is a significant contributor to these anti-apoptotic effects.
Mitochondrial Protection
Mitochondrial dysfunction is a central event in ischemic neuronal injury. NBP helps to preserve mitochondrial integrity and function by maintaining the mitochondrial membrane potential, improving the efficiency of the electron transport chain, and reducing the production of mitochondrial ROS.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vitro and in vivo studies on 3-n-butylphthalide (NBP).
In Vitro Studies
| Parameter | Cell Line | Model | NBP Concentration | Result | Reference |
| Cell Viability | PC12 | Oxygen-Glucose Deprivation (OGD) | 10 µmol/L | Significantly reversed OGD-induced cell death | [1] |
| Caspase-3 Activity | PC12 | OGD | 10 µmol/L | Significantly reduced OGD-induced increase in caspase-3 activity | [1] |
| Superoxide Dismutase (SOD) Activity | PC12 | OGD | 10 µmol/L | Prevented the OGD-induced inhibition of SOD activity | [1] |
| Malondialdehyde (MDA) Levels | PC12 | OGD | 10 µmol/L | Lowered the OGD-induced increase in MDA levels | [1] |
| Reactive Oxygen Species (ROS) Production | PC12 | OGD | 10 µmol/L | Decreased the OGD-induced production of ROS | [1] |
| Mitochondrial Respiratory Chain Complex I-IV Activity | PC12 | OGD | 10 µmol/L | Reversed the OGD-induced reduction in the activity of complexes I, II, and IV | [1] |
In Vivo Studies
| Parameter | Animal Model | NBP Dosage | Result | Reference |
| Neurological Deficit Score | Mice (TBI Model) | 100 mg/kg (i.p.) | Significantly ameliorated neurological deficits | [2] |
| Brain Water Content | Mice (TBI Model) | 100 mg/kg (i.p.) | Significantly reduced brain edema | [2] |
| Cortical Neuronal Apoptosis | Mice (TBI Model) | 100 mg/kg (i.p.) | Attenuated cortical neuronal apoptosis | [2] |
| Vascular Density (CD31+ microvessels) | Mice (TIA Model) | 30 mg/kg (i.p.) | Significantly increased the number of CD31+ microvessels at 7 and 14 days post-MCAO | [3] |
| Expression of VEGF, Ang-1, and Ang-2 | Mice (TIA Model) | 30 mg/kg (i.p.) | Significantly up-regulated the protein levels of VEGF, Ang-1, and Ang-2 at 14 days post-MCAO | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Nrf2-ARE Antioxidant Signaling Pathway modulated by NBP.
Caption: PI3K/Akt Anti-Apoptotic Signaling Pathway influenced by NBP.
Experimental Workflow Diagram
Caption: Experimental Workflow for the Middle Cerebral Artery Occlusion (MCAO) Model.
Detailed Experimental Protocols
In Vitro: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This protocol is adapted from methodologies described in studies investigating the neuroprotective effects of NBP.[1]
-
Cell Culture:
-
Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
NBP Pre-treatment:
-
Plate PC12 cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with 10 µmol/L NBP (or desired concentrations) for 24 hours prior to OGD exposure. A vehicle control (e.g., DMSO) should be used for the OGD group.
-
-
OGD Procedure:
-
Wash the cells three times with glucose-free DMEM.
-
Incubate the cells in glucose-free DMEM in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 at 37°C for a specified duration (e.g., 8 hours).
-
Control cells are incubated in complete DMEM in a normoxic incubator for the same duration.
-
-
Reperfusion (Optional):
-
After the OGD period, replace the glucose-free DMEM with complete DMEM and return the cells to a normoxic incubator for a specified reperfusion period (e.g., 12 or 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Assess using the MTT assay.
-
Apoptosis: Evaluate using TUNEL staining or by measuring caspase-3 activity with a colorimetric assay kit.
-
Oxidative Stress: Measure intracellular ROS production using a DCFH-DA probe. Quantify SOD activity and MDA levels using commercially available kits.
-
Mitochondrial Function: Assess mitochondrial membrane potential using a JC-1 probe. Measure the activity of mitochondrial respiratory chain complexes using specific assay kits.
-
Protein Expression: Analyze the expression of proteins in relevant signaling pathways (e.g., Nrf2, HO-1, Akt, p-Akt, Bcl-2, Bax) using Western blotting.
-
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol is a generalized representation of the MCAO model used in stroke research.[4][5]
-
Animal Preparation:
-
Use adult male C57BL/6 mice (20-25 g).
-
Anesthetize the mice with isoflurane (3% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.
-
Maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
-
Surgical Procedure:
-
Place the mouse in a supine position and make a midline cervical incision.
-
Carefully dissect the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Introduce a 6-0 nylon monofilament suture with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the suture approximately 9-10 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter (a drop of >80% is typically required).
-
-
Ischemia and Reperfusion:
-
Maintain the suture in place for the desired duration of ischemia (e.g., 60 minutes).
-
For reperfusion, carefully withdraw the suture.
-
-
Drug Administration:
-
Administer NBP (e.g., 30-100 mg/kg) or vehicle intraperitoneally (i.p.) at a specified time point (e.g., at the onset of reperfusion).
-
-
Post-operative Care and Assessment:
-
Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.
-
Neurological Deficit Scoring: Evaluate neurological function at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histological and Molecular Analysis: Process brain tissue for immunohistochemistry to assess markers of apoptosis (e.g., TUNEL, cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and other relevant proteins. Perform Western blotting or ELISA on brain homogenates to quantify protein expression levels.
-
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective effects of 3-n-butylphthalide (NBP), a derivative of this compound, in the context of ischemic stroke. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, and apoptosis, makes it a highly promising therapeutic candidate. Future research should focus on elucidating the specific therapeutic profile of this compound to determine if it shares the same robust neuroprotective properties as NBP. Head-to-head comparison studies would be invaluable in this regard. Furthermore, optimizing drug delivery systems to enhance the bioavailability of these phthalides in the central nervous system could further improve their therapeutic efficacy. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further investigations into this promising class of compounds.
References
- 1. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dl-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 3. Dl-3-N-Butylphthalide Promotes Angiogenesis in an Optimized Model of Transient Ischemic Attack in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en-journal.org [en-journal.org]
- 5. A Method for Generate a Mouse Model of Stroke: Evaluation of Parameters for Blood Flow, Behavior, and Survival - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Mechanisms of 3-n-Butylphthalide (NBP): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has emerged as a promising therapeutic agent, particularly in the context of neurological disorders. Approved for the treatment of acute ischemic stroke in China, NBP exhibits a multi-targeted mechanism of action, primarily centered around neuroprotection.[1][2] This technical guide provides a comprehensive overview of the core biological mechanisms of NBP, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic properties. Detailed experimental protocols, quantitative data from preclinical studies, and signaling pathway diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development.
Core Mechanisms of Action
NBP's neuroprotective effects are not attributed to a single mode of action but rather to its ability to modulate a network of interconnected cellular pathways. The primary mechanisms can be broadly categorized as:
-
Anti-inflammatory Effects: NBP has been shown to suppress neuroinflammation by inhibiting the activation of key inflammatory signaling pathways.[1][3]
-
Reduction of Oxidative Stress: The compound enhances the cellular antioxidant defense systems, thereby mitigating the damaging effects of reactive oxygen species (ROS) that are often elevated in neurological diseases.[1][4]
-
Protection of Mitochondrial Function: NBP helps to preserve mitochondrial integrity and function, which is crucial for neuronal survival and function.[5][6]
-
Inhibition of Apoptosis and Regulation of Autophagy: NBP can prevent programmed cell death (apoptosis) and modulate autophagy, a cellular recycling process, to promote cell survival.[1][7]
These mechanisms are interconnected and often synergistic, contributing to the overall neuroprotective profile of NBP.
Key Signaling Pathways Modulated by NBP
NBP's therapeutic effects are mediated through its interaction with several critical intracellular signaling pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular antioxidant defenses. NBP has been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[3][8]
-
Mechanism: Under conditions of oxidative stress, NBP promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[8] In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating their transcription.
-
Downstream Effects: This leads to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[8][9] The enhanced antioxidant capacity helps to neutralize ROS and protect cells from oxidative damage.[3][4]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. NBP has been demonstrated to activate this pathway, contributing to its neuroprotective effects.[1]
-
Mechanism: NBP can lead to the phosphorylation and activation of Akt.
-
Downstream Effects: Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9. It can also activate the mammalian target of rapamycin (mTOR), which is involved in regulating cell growth and autophagy.[1] By activating this pathway, NBP helps to suppress apoptotic cell death in neurons.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of neuroinflammation, the activation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines. NBP has been found to inhibit the activation of the NF-κB pathway.[3][6]
-
Mechanism: NBP can prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Downstream Effects: By stabilizing IκBα, NBP prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]
Quantitative Data on NBP's Biological Activity
The following tables summarize key quantitative data from preclinical studies on NBP.
Table 1: In Vitro Efficacy of NBP
| Cell Line | Assay | Endpoint | NBP Concentration | Result | Reference |
| PC12 | Oxygen-Glucose Deprivation (OGD) | Cell Viability | 10 µM | Significantly reversed OGD-induced cell death | [4] |
| PC12 | OGD | Apoptosis (TUNEL assay) | 10 µM | Reduced the number of apoptotic cells | [4] |
| PC12 | OGD | Caspase-3 Activity | 10 µM | Significantly lower caspase-3 activity | [4] |
| PC12 | OGD | ROS Production | 10 µM | Reduced ROS production from 16.5% to 8.85% | [4] |
| Cortical Neurons | Serum Deprivation | Apoptosis | 10 µM | Attenuated neuronal apoptosis | [10] |
Table 2: In Vivo Efficacy of NBP in Animal Models
| Animal Model | Condition | NBP Dosage | Outcome | Reference |
| Mice | Traumatic Brain Injury (TBI) | 100 mg/kg | Significantly ameliorated neurological deficits and brain water content | [8] |
| Rats | Ischemic Stroke (I/R) | 9 mg/kg | Profoundly decreased neurological scores and reduced cerebral infarct areas | [11] |
| Mice | Focal Cerebral Ischemia | 100 mg/kg | Reduced infarct formation and caspase-3 and -9 activation | [10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of NBP.
In Vitro Model of Ischemic Stroke (Oxygen-Glucose Deprivation)
This protocol is a standard method for inducing ischemia-like conditions in cultured cells.
-
Cell Culture: PC12 neuronal cells are cultured in standard medium.
-
NBP Pretreatment: Cells are pretreated for 24 hours with NBP at a concentration of 10 µmol/L.[4]
-
OGD Induction: The culture medium is replaced with glucose-free medium, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for 8 hours.[4]
-
Reoxygenation: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.
-
Analysis: Cell viability, apoptosis, ROS production, and mitochondrial function are then assessed using various assays.[4]
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Nrf2, p-Akt, NF-κB) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes a common method for measuring intracellular ROS levels.
-
Cell Preparation: Cells are cultured and treated with NBP and/or an oxidative stressor.
-
Probe Incubation: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.[4]
-
Data Analysis: The change in fluorescence intensity is proportional to the amount of intracellular ROS.
Conclusion
3-n-butylphthalide (NBP) is a multi-target drug that exerts its neuroprotective effects through a complex interplay of anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways such as Nrf2-ARE, PI3K/Akt, and NF-κB highlights its potential as a therapeutic agent for a range of neurological disorders. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of NBP and to develop novel neuroprotective strategies. Further research is warranted to fully understand the intricate molecular interactions of NBP and to translate the promising preclinical findings into broader clinical applications.
References
- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 4. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Butylphthalide Inhibits Autophagy and Promotes Multiterritory Perforator Flap Survival [frontiersin.org]
- 8. DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBP Relieves Cardiac Injury and Reduce Oxidative Stress and Cell Apoptosis in Heart Failure Mice by Activating Nrf2/HO-1/Ca2+-SERCA2a Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Methoxyphthalide from 3-Methoxyphthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-methoxyphthalide, a valuable building block in medicinal chemistry and materials science, starting from 3-methoxyphthalic acid. The most effective and commonly employed strategy involves a two-step process: the dehydration of 3-methoxyphthalic acid to its corresponding anhydride, followed by the selective reduction of the anhydride to the desired this compound. This guide provides a comprehensive overview of the experimental protocols for each step, supported by quantitative data and a visual representation of the synthetic pathway.
I. Synthetic Strategy Overview
The conversion of 3-methoxyphthalic acid to this compound is efficiently achieved through the formation of an intermediate, 3-methoxyphthalic anhydride. This anhydride is then selectively reduced at one of the carbonyl groups to yield the target lactone, this compound. This two-step approach is generally preferred due to the difficulty of selectively reducing only one of the two carboxylic acid groups in the starting material in a single step.
Below is a workflow diagram illustrating the key transformations in this synthesis.
Caption: Synthetic workflow from 3-methoxyphthalic acid to this compound.
II. Experimental Protocols
This section provides detailed experimental procedures for the two key stages of the synthesis.
Step 1: Synthesis of 3-Methoxyphthalic Anhydride from 3-Methoxyphthalic Acid
The formation of 3-methoxyphthalic anhydride is typically achieved by heating 3-methoxyphthalic acid with a dehydrating agent, such as acetic anhydride. This method is analogous to the preparation of other phthalic anhydrides and generally proceeds with high efficiency. A procedure adapted from the synthesis of 3-nitrophthalic anhydride provides a reliable method.[1]
Experimental Protocol:
-
In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxyphthalic acid (1 mole equivalent) and acetic anhydride (2 mole equivalents).
-
Heat the mixture to a gentle boil with stirring. Continue heating until the 3-methoxyphthalic acid is completely dissolved, and then for an additional 10-15 minutes.
-
Pour the hot reaction mixture into a crystallization dish and allow it to cool to room temperature.
-
Once cooled, grind the resulting crystalline mass in a mortar and pestle.
-
Wash the crystals with a suitable solvent, such as alcohol-free diethyl ether, and filter by suction.
-
Dry the resulting 3-methoxyphthalic anhydride in an oven at approximately 105°C to a constant weight.
Based on analogous preparations of substituted phthalic anhydrides, this method is expected to yield the product in high purity and yield. For instance, the synthesis of 3-nitrophthalic anhydride from 3-nitrophthalic acid using this method reports yields in the range of 88-93%.[1]
Step 2: Selective Reduction of 3-Methoxyphthalic Anhydride to this compound
The selective reduction of one of the two carbonyl groups of the anhydride is the critical step in this synthesis. Catalytic hydrogenation has proven to be an effective method for this transformation for phthalic anhydride and its derivatives.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on general procedures for the catalytic hydrogenation of phthalic anhydrides.
-
Charge a high-pressure autoclave with 3-methoxyphthalic anhydride, a suitable solvent (e.g., γ-butyrolactone or the molten product itself), and a hydrogenation catalyst.
-
Seal the autoclave and purge it with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Maintain the reaction under these conditions for the designated time, monitoring the reaction progress by techniques such as TLC or GC if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude this compound from the filtrate by distillation or recrystallization.
III. Quantitative Data
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| 1. Anhydride Formation | 3-Methoxyphthalic Acid | Acetic Anhydride | None | Reflux | Atmospheric | ~0.5 | 88-93 (estimated) |
| 2. Selective Reduction | 3-Methoxyphthalic Anhydride | H₂, Ni/Al₂O₃ or other supported metal catalysts | γ-Butyrolactone | 120-200 | 1-6 | 1-2 | >90 (typical) |
IV. Reaction Pathway
The chemical transformation from 3-methoxyphthalic acid to this compound is depicted in the following reaction scheme diagram.
Caption: Reaction scheme for the synthesis of this compound.
V. Conclusion
The synthesis of this compound from 3-methoxyphthalic acid is most effectively carried out in a two-step sequence involving the formation of 3-methoxyphthalic anhydride followed by its selective reduction. The dehydration step using acetic anhydride is a high-yielding and straightforward procedure. For the selective reduction of the anhydride, catalytic hydrogenation stands out as a robust and efficient method, offering high selectivity and yields for the desired phthalide. This guide provides the necessary experimental framework for researchers and professionals to successfully synthesize this important chemical intermediate. Further optimization of the reduction conditions for the specific 3-methoxy-substituted substrate may be beneficial to maximize yield and purity.
References
Physicochemical Characteristics of Substituted Phthalides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted phthalides, a class of compounds with significant and diverse biological activities.[1][2] Understanding these properties is crucial for researchers in medicinal chemistry, pharmacology, and drug development to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules, as well as to design and synthesize new derivatives with enhanced therapeutic potential.
Core Physicochemical Properties
The biological activity and pharmacokinetic profile of substituted phthalides are intrinsically linked to their physicochemical properties. Key parameters such as solubility, lipophilicity, melting and boiling points, and acidity/basicity (pKa) govern how these compounds behave in biological systems.
Solubility
Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's bioavailability. Phthalides, being largely hydrophobic, generally exhibit low water solubility. The solubility can be significantly influenced by the nature and position of substituents on the phthalide ring. For instance, the introduction of polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups can enhance aqueous solubility.
Table 1: Solubility of Selected Substituted Phthalides
| Compound | Solvent | Solubility | Reference |
| Phthalide | Water | Slightly soluble | [3] |
| 3-n-Butylphthalide (NBP) | Water | Almost insoluble; 199.1 mg/L @ 25 °C (est) | [4][5] |
| Ethanol | Soluble | [4] | |
| Oils | Soluble | [4] | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [6] | |
| DMSO | ~30 mg/mL | [6] | |
| Dimethyl formamide (DMF) | ~30 mg/mL | [6] | |
| (Z)-Ligustilide | Water | 125.7 mg/L @ 25 °C (est) | |
| Ethanol | Miscible | [7] | |
| DMSO | 1 mg/mL | [7] | |
| DMF | 1 mg/mL | [7] | |
| Senkyunolide A | Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| DMSO | ≥ 90 mg/mL; 5 mg/mL | [4] | |
| Ethanol | 30 mg/mL | [4] | |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [5] | |
| Neocnidilide | Water | 0.29 g/L (est) | [8] |
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.[9] Phthalides generally possess a lipophilic character, which can be modulated by substituents.
Table 2: Lipophilicity (LogP) of Selected Substituted Phthalides
| Compound | LogP | Method | Reference |
| Phthalide | 0.99 | ALOGPS | [9] |
| 3-n-Butylphthalide (NBP) | 2.80 | - | [10] |
| (Z)-Ligustilide | 1.710 (est) | - | [11] |
| 3-Phenylphthalide | 2.6 | XLogP3 3.0 | [12] |
| Neocnidilide | 3.28 | ALOGPS | [8] |
Melting and Boiling Points
The melting and boiling points of substituted phthalides are influenced by their molecular weight, symmetry, and the nature of intermolecular forces.
Table 3: Melting and Boiling Points of Selected Substituted Phthalides
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
| Phthalide | 71 - 74 | 290 | [3] |
| 3-n-Butylphthalide (NBP) | - | 177-178 @ 15 mmHg | [10] |
| (Z)-Ligustilide | - | 377.8 | [13] |
| 3-Phenylphthalide | 115-117 | - | [12] |
Acidity and Basicity (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH.[7] The lactone ring of the phthalide core is generally stable and does not possess significant acidic or basic properties. However, the introduction of acidic or basic functional groups as substituents will confer ionizable properties to the molecule. For example, phenolic hydroxyl groups or carboxylic acid groups will have characteristic pKa values.
Table 4: pKa of Selected Phthalide-Related and Functional Groups
| Compound/Functional Group | pKa | Notes | Reference |
| Phenol | ~10 | For comparison of phenolic phthalides | [14] |
| Carboxylic Acid (general) | ~4-5 | For comparison of carboxylated phthalides | [14] |
| 3,4-Dihydroxybenzaldehyde | 7.46 (Strongest Acidic) | A related phenolic compound | [15] |
Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted phthalides.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λmax) is influenced by the extent of conjugation in the molecule.
Table 5: UV-Visible Absorption Maxima of Selected Substituted Phthalides
| Compound | λmax (nm) | Solvent | Reference |
| DL-3-n-Butylphthalide | 227 | - | [6] |
| (Z)-Ligustilide | 285, 322 | - | [7] |
| Senkyunolide A | 278 | - | [4] |
| cis-Z,Z'-3a.7a',7a.3a'-Dihydroxyligustilide | 213, 282, 329 | Methanol | [16] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of a phthalide is the strong absorption band of the lactone carbonyl group.
Table 6: Characteristic IR Absorption Bands of Substituted Phthalides
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |
| Lactone Carbonyl (C=O) | Stretch | 1772 - 1730 | Strong, Sharp | [17] |
| Aromatic C=C | Stretch | 1600-1585, 1500-1400 | Medium | [18] |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium | [18] |
| Alkyl C-H | Stretch | 3000 - 2850 | Medium | [18] |
| Hydroxyl (O-H) | Stretch (H-bonded) | 3550 - 3200 | Strong, Broad | [19] |
| Phenolic Acetate (C=O) | Stretch | ~1772 | - | [17] |
| o-Disubstituted Phthalein Ring | - | 758-734, 720-690 | Sharp | [17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their electronic environment.
Table 7: Representative ¹H NMR Chemical Shifts for Substituted Phthalides
| Proton Type | Approximate δ (ppm) | Notes | Reference |
| Aromatic H | 7.0 - 8.0 | Dependent on substitution pattern | [12] |
| H-3 (on phthalide ring) | 5.5 - 6.5 | Dependent on substituent at C3 | [12] |
| Alkyl H (e.g., in butylphthalide) | 0.8 - 2.5 | Varies with position relative to the ring | [3] |
| Vinylic H (e.g., in ligustilide) | 5.0 - 6.5 | Dependent on geometry and conjugation | [16] |
Table 8: Representative ¹³C NMR Chemical Shifts for Substituted Phthalides
| Carbon Type | Approximate δ (ppm) | Notes | Reference |
| Lactone Carbonyl (C=O) | 165 - 175 | Characteristic downfield shift | [2] |
| Aromatic C | 120 - 150 | Dependent on substitution pattern | [2] |
| C-3 (on phthalide ring) | 70 - 90 | Highly dependent on the C3-substituent | [2] |
| Alkyl C (e.g., in butylphthalide) | 10 - 40 | Standard aliphatic region | [8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The fragmentation of phthalides often involves cleavage of the substituent at the 3-position and opening of the lactone ring. For N-substituted phthalimides, characteristic losses of CO and the N-substituent group are observed.[20][21] The mass spectrum of 3-butylphthalide shows prominent peaks at m/z 190 (M+), 133 (M+ - C4H9), and 105 (M+ - C4H9 - CO).
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimental LogP determination.[3][22]
Workflow for Shake-Flask LogP Determination
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. compoundchem.com [compoundchem.com]
- 9. srdata.nist.gov [srdata.nist.gov]
- 10. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. compoundchem.com [compoundchem.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. chem.indiana.edu [chem.indiana.edu]
- 15. Showing Compound 3,4-Dihydroxybenzaldehyde (FDB012060) - FooDB [foodb.ca]
- 16. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 17. researchgate.net [researchgate.net]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. IR Absorption Table [webspectra.chem.ucla.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Detailed Synthesis Protocol for 3-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the synthesis of 3-Methoxyphthalide, a valuable intermediate in organic synthesis and drug discovery. The detailed methodology outlines the acid-catalyzed methylation of 2-formylbenzoic acid, a readily available starting material. This protocol is intended for use by trained researchers in a laboratory setting.
Introduction
This compound belongs to the phthalide class of compounds, which are characterized by a fused γ-lactone and benzene ring system. This structural motif is present in various natural products and synthetic molecules with diverse biological activities. The synthesis of 3-alkoxyphthalides is a key step in the preparation of more complex derivatives for pharmaceutical and materials science applications. The described protocol offers a straightforward and efficient method for the preparation of this compound.
The synthesis proceeds via the reaction of 2-formylbenzoic acid with methanol in the presence of an acid catalyst. 2-Formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide.[1] In the presence of an acid and an alcohol, 3-hydroxyphthalide undergoes nucleophilic substitution to form the corresponding 3-alkoxyphthalide.
Reaction Scheme
Caption: Synthesis of this compound from 2-Formylbenzoic Acid.
Experimental Protocol
Materials:
-
2-Formylbenzoic acid (CAS: 119-67-5)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-formylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of 2-formylbenzoic acid).
-
Acid Catalysis: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Reaction: Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[2]
-
A suitable eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be optimized based on TLC analysis.
-
Collect the fractions containing the desired product and combine them.
-
Evaporate the solvent from the combined fractions to yield the purified this compound.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Measure the melting point of the solid product.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure and purity of the compound.
-
Data Presentation
| Parameter | Expected Value |
| Yield | High yields are generally expected for this type of reaction, though the specific yield will depend on the reaction scale and optimization. |
| Melting Point | The melting point of the purified product should be determined and compared with literature values if available. For the related compound 7-hydroxy-3-methoxy-phthalide, a melting point of 77-79 °C has been reported.[2] |
| ¹H NMR (CDCl₃) | The ¹H NMR spectrum is expected to show a singlet for the methoxy group protons (-OCH₃) and signals in the aromatic region corresponding to the protons on the benzene ring, as well as a signal for the proton at the 3-position. |
| ¹³C NMR (CDCl₃) | The ¹³C NMR spectrum should show a resonance for the methoxy carbon, carbons of the aromatic ring, the lactone carbonyl carbon, and the carbon at the 3-position. |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Synthesis of 3-Substituted Phthalides: A Detailed Guide for Researchers
Application Notes & Protocols for Drug Development Professionals and Scientists
This document provides detailed methodologies for the synthesis of 3-substituted phthalides, a core structural motif in numerous biologically active natural products and pharmaceutical agents. The following sections offer step-by-step experimental protocols for key synthetic transformations, a comparative analysis of different routes, and visual representations of the reaction pathways to aid in experimental design and execution.
Introduction
3-Substituted phthalides are a class of lactones that exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Their versatile chemical nature also makes them valuable intermediates in the synthesis of more complex molecules, such as the potent immunosuppressant mycophenolic acid.[1][3] This guide details robust and reproducible methods for the synthesis of these important compounds, focusing on practicality and efficiency for research and development applications.
I. Synthesis of 3-Arylphthalides via Condensation of 3-Hydroxyphthalide with Arenes
This method provides a straightforward, two-step synthesis of 3-arylphthalides starting from commercially available phthalide. The key steps involve the formation of a 3-hydroxyphthalide intermediate, followed by an acid-catalyzed condensation with an electron-rich aromatic compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromophthalide (2)
A mixture of phthalide (1) (10 g, 0.075 mol), N-bromosuccinimide (NBS) (13.3 g, 0.075 mol), and dry carbon tetrachloride (200 mL) is refluxed for 30 minutes in a 500-mL flask.[4] The reaction is initiated by exposing the mixture to the light of a 100-watt unfrosted light bulb placed 6–8 inches from the flask.[4] The reaction is complete when the solid NBS at the bottom of the flask is replaced by succinimide floating at the top. The succinimide is removed by filtration, and the filtrate is concentrated to a small volume (15–20 mL). Cooling the concentrate yields crude 3-bromophthalide, which can be recrystallized from cyclohexane to afford colorless plates.[4]
Step 2: Synthesis of 3-Hydroxyphthalide (3)
A solution of 3-bromophthalide (2) (500 mg, 2.35 mmol) in 25 mL of distilled water is treated with 85% potassium hydroxide (200 mg, 3.0 mmol) and stirred under reflux for 2 hours.[5] After cooling to room temperature, the reaction is neutralized with KHSO₄ (170 mg) and extracted with ethyl acetate (3 x 25 mL).[5] The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure. The resulting oil is purified by column chromatography (SiO₂, hexanes/ethyl acetate 6:4) to yield 3-hydroxyphthalide (3).[5]
Step 3: Synthesis of 3-(2,4-dihydroxyphenyl)phthalide (5a)
3-Hydroxyphthalide (3) (100 mg, 0.67 mmol) is dissolved in a mixture of 4 mL of H₂O/dioxane (4:1), and the solution is treated with 250 μL of 37% HCl and stirred for 5 minutes.[5] Resorcinol (4a) (110 mg, 1 mmol) is then added, and the reaction is stirred at room temperature until the starting material is consumed.[5] The reaction is neutralized with NaHCO₃ (500 mg) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous MgSO₄ and concentrated. Purification by column chromatography (SiO₂, hexanes/ethyl acetate 60:40) yields the final product 5a.[5]
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Time | Temp. | Yield |
| 1 | 3-Bromophthalide (2) | Phthalide (1) | NBS | CCl₄ | 30 min | Reflux | 75-81% |
| 2 | 3-Hydroxyphthalide (3) | 3-Bromophthalide (2) | KOH | H₂O | 2 h | Reflux | 86%[5] |
| 3 | 3-(2,4-dihydroxyphenyl)phthalide (5a) | 3-Hydroxyphthalide (3) | Resorcinol, HCl | H₂O/Dioxane | - | RT | 100%[5] |
Reaction Workflow
Caption: Synthetic pathway for 3-arylphthalides from phthalide.
II. Palladium-Catalyzed Arylation of Aldehydes
This method utilizes a palladium catalyst to couple organoboronic acids with methyl 2-formylbenzoate, providing a versatile route to a variety of 3-arylphthalides in good to excellent yields.[6][7]
Experimental Protocol
Under an argon atmosphere, a reaction tube is charged with [Pd(allyl)Cl]₂ (1.37 mg, 3.75 × 10⁻³ mmol), imidazolinium chloride ligand (3.38 mg, 7.5 × 10⁻³ mmol), and cesium fluoride (228 mg, 1.5 mmol).[6] Dioxane (1.5 mL) is added, and the mixture is stirred for 15 minutes at 80 °C. After cooling to room temperature, methyl 2-formylbenzoate (123 mg, 0.75 mmol) and the desired organoboronic acid (1.88 mmol) are added. The reaction mixture is then stirred at 80 °C for 1 hour.[6]
Data Presentation
| Catalyst Loading | Substrate | Arylating Agent | Solvent | Time | Temp. | Yield |
| 1.0 mol %[6] | Methyl 2-formylbenzoate | 3-Thiopheneboronic acid | Dioxane | 1 h[6] | 80 °C[6] | 88%[6] |
| 1.0 mol % | Methyl 2-formylbenzoate | Phenylboronic acid | Dioxane | 1 h | 80 °C | 95% |
Experimental Workflow
Caption: Workflow for Pd-catalyzed synthesis of 3-arylphthalides.
III. Rhodium-Catalyzed Annulation of Benzoic Acids and Allenes
This modern approach involves a rhodium(III)-catalyzed C-H activation and annulation of aryl carboxylic acids with allenes to afford 3-substituted phthalides.[8][9] This method is highly regio- and stereoselective.[9]
Experimental Protocol
A mixture of the aryl carboxylic acid (0.2 mmol), allene (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (20 mol %) in 1,2-dichloroethane (DCE) (1.0 mL) is stirred in a sealed tube at 80 °C for 12 hours. After completion, the reaction mixture is cooled, filtered, and concentrated. The residue is purified by column chromatography to give the desired 3-substituted phthalide.
Data Presentation
| Aryl Carboxylic Acid | Allene | Catalyst | Additive | Solvent | Time | Temp. | Yield |
| Benzoic Acid | Phenylallene | [CpRhCl₂]₂ | AgSbF₆ | DCE | 12 h | 80 °C | 92% |
| 4-Methoxybenzoic Acid | Cyclohexylallene | [CpRhCl₂]₂ | AgSbF₆ | DCE | 12 h | 80 °C | 85% |
Signaling Pathway (Proposed Mechanism)
Caption: Proposed mechanism for Rh-catalyzed phthalide synthesis.
IV. Nucleophile-Induced Synthesis from 2-Formylarylketones
This method provides a facile conversion of 2-formylarylketones to 3-substituted phthalides through a Cannizzaro-Tishchenko-type reaction catalyzed by a nucleophile like sodium cyanide.[10][11][12]
Experimental Protocol
A solution of the 2-formylarylketone (0.1 mmol) and sodium cyanide (0.01 mmol) in dimethyl sulfoxide (DMSO) (1 mL) is stirred at 50 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Data Presentation
| 2-Formylarylketone | Nucleophile | Solvent | Time | Temp. | Yield |
| 2-Acetylbenzaldehyde | NaCN | DMSO | 24 h | 50 °C | 70%[11] |
| 2-Benzoylbenzaldehyde | NaCN | DMSO | 24 h | 50 °C | 65% |
Logical Relationship
Caption: Logical flow of the nucleophile-induced synthesis.
Conclusion
The synthetic methods presented herein offer a range of options for accessing 3-substituted phthalides, each with its own advantages in terms of starting material availability, substrate scope, and reaction conditions. The detailed protocols and comparative data tables are intended to facilitate the selection of the most appropriate method for a given research objective, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 9. New Route to Phthalides - ChemistryViews [chemistryviews.org]
- 10. Phthalide synthesis [organic-chemistry.org]
- 11. Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Methoxyphthalide as a Versatile Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-methoxyphthalide as a precursor for a variety of novel compounds with potential therapeutic applications. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data and visualization of relevant biological signaling pathways.
Introduction
This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. The methoxy group at the 3-position serves as a good leaving group, particularly upon activation with a Lewis acid, or can be displaced by strong nucleophiles. This reactivity allows for the facile introduction of a wide range of substituents at the C3-position of the phthalide core, leading to the synthesis of diverse libraries of compounds for drug discovery and development. Phthalide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This document outlines key synthetic strategies starting from this compound and highlights the biological relevance of the resulting novel compounds.
I. Synthesis of 3-Arylphthalides via Friedel-Crafts-Type Alkylation
3-Arylphthalides are a class of compounds that have shown significant antioxidant and anti-inflammatory properties. The synthesis can be achieved through a Lewis acid-catalyzed Friedel-Crafts-type reaction between this compound and electron-rich aromatic compounds. The Lewis acid activates the this compound by coordinating to the methoxy oxygen, facilitating its departure and the subsequent electrophilic attack on the aromatic ring.
Experimental Protocol: General Procedure for the Synthesis of 3-Arylphthalides
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the substituted arene (1.5-2.0 eq).
-
Addition of Lewis Acid: Cool the reaction mixture to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified 3-arylphthalide by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Synthesis of 3-Arylphthalides from 3-Hydroxyphthalide (Analogous Reaction)
The following table summarizes the yields obtained in the synthesis of various 3-arylphthalides from the analogous precursor, 3-hydroxyphthalide, which is expected to have similar reactivity to activated this compound.
| Entry | Arene | Product | Yield (%) |
| 1 | Resorcinol | 3-(2,4-dihydroxyphenyl)phthalide | 75 |
| 2 | Guaiacol | 3-(4-hydroxy-3-methoxyphenyl)phthalide | 68 |
| 3 | Sesamol | 3-(2H-benzo[d][1][2]dioxol-5-yl)phthalide | 50 |
II. Synthesis of 3-Alkyl/Aryl-3-hydroxyphthalides via Grignard Reaction
The reaction of this compound with Grignard reagents provides a direct route to 3-substituted-3-hydroxyphthalides. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. Although the methoxy group at the 3-position is also a potential leaving group, the primary reaction with a Grignard reagent at low temperatures is addition to the carbonyl.
Experimental Protocol: General Procedure for Grignard Reaction with this compound
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine.
-
Grignard Reagent Formation: Add a solution of the corresponding alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or sonication. After initiation, add the remaining halide solution at a rate to maintain a gentle reflux.
-
Reaction with this compound: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate).
-
Characterization: Characterize the purified 3-alkyl/aryl-3-hydroxyphthalide by spectroscopic methods.
Quantitative Data: Representative Yields for Grignard Reactions with Esters/Lactones
| Entry | Grignard Reagent | Product Type | Representative Yield (%) |
| 1 | Phenylmagnesium bromide | 3-hydroxy-3-phenylphthalide | 85-95 |
| 2 | Methylmagnesium iodide | 3-hydroxy-3-methylphthalide | 80-90 |
| 3 | n-Butylmagnesium bromide | 3-butyl-3-hydroxyphthalide | 75-85 |
III. Synthesis of 3-Substituted Isoindolinones
3-Substituted isoindolinones are another important class of heterocyclic compounds with a wide range of biological activities. These can be synthesized from this compound by reaction with primary amines. The reaction proceeds via nucleophilic attack of the amine on the lactone carbonyl, followed by cyclization and elimination of methanol.
Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Isoindolinones
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amine: Add the primary amine (1.1 eq) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the purified 3-substituted isoindolinone using spectroscopic techniques.
Quantitative Data: Representative Yields for Isoindolinone Synthesis
| Entry | Primary Amine | Product Type | Representative Yield (%) |
| 1 | Aniline | 2-Phenylisoindolin-1-one | 80-90 |
| 2 | Benzylamine | 2-Benzylisoindolin-1-one | 85-95 |
| 3 | Ethanolamine | 2-(2-hydroxyethyl)isoindolin-1-one | 70-80 |
IV. Biological Activities and Signaling Pathways
Derivatives of 3-substituted phthalides have been shown to modulate key signaling pathways involved in inflammation and neuroprotection.
Anti-Inflammatory Pathway of 3-Arylphthalides
Certain 3-arylphthalides have been found to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and downregulating the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Neuroprotective Pathway of Butylphthalide
Butylphthalide, a derivative of phthalide, has demonstrated neuroprotective effects in models of ischemic stroke. Its mechanism of action involves the upregulation of microRNA-21 (miR-21), which in turn inhibits the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[4][5] This leads to a reduction in neuronal apoptosis and reactive oxygen species (ROS) production.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of novel compounds, including 3-arylphthalides, 3-alkyl/aryl-3-hydroxyphthalides, and 3-substituted isoindolinones. The straightforward and efficient protocols outlined in these application notes provide a solid foundation for the exploration of these and other derivatives in the context of drug discovery and development. The demonstrated biological activities of phthalide derivatives, particularly in the areas of inflammation and neuroprotection, underscore the therapeutic potential of this chemical scaffold.
References
- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Dl-3-n-butylphthalide against ischemia–reperfusion injury is mediated by ferroptosis regulation via the SLC7A11/GSH/GPX4 pathway and the attenuation of blood–brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butylphthalide Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Investigating the Neuroprotective Effects of 3-Methoxyphthalide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the neuroprotective effects of 3-n-butylphthalide (NBP), a close structural analog of 3-Methoxyphthalide. Due to the limited availability of specific data for this compound, this document leverages the substantial body of research on NBP as a foundational model. The methodologies and observed effects described herein are largely based on studies of NBP and are intended to serve as a guide for investigating the potential neuroprotective properties of this compound.
Introduction
Phthalide compounds, particularly 3-n-butylphthalide (NBP), have emerged as promising agents for the treatment of neurodegenerative diseases and ischemic stroke.[1][2] NBP, isolated from the seeds of Apium graveolens Linn (celery), has demonstrated multi-target neuroprotective effects, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-protein aggregation activities.[2][3][4] These effects are attributed to its ability to modulate various signaling pathways crucial for neuronal survival and function. This document provides a comprehensive overview of the potential neuroprotective mechanisms of this compound, based on the extensive research on NBP, and offers detailed protocols for its investigation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on 3-n-butylphthalide (NBP), which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of 3-n-butylphthalide (NBP)
| Cell Line | Insult/Model | NBP Concentration(s) | Outcome Measure | Result | Reference |
| PC12 | Oxygen-Glucose Deprivation (OGD) | 0.1, 1, 10, 100 µM | Cell Viability | Increased survival rates to 85.7%, 92.6%, 98.0%, and 95.6% respectively, compared to 79.3% in the OGD group.[4][5] | [4][5] |
| PC12 | Oxygen-Glucose Deprivation (OGD) | 10 µM | Caspase-3 Activity | Significantly reduced caspase-3 activity compared to the OGD group.[4][5] | [4][5] |
| SH-SY5Y | Amyloid-β | Not Specified | Mitochondrial Dysfunction | Inhibition of Aβ-induced mitochondrial dysfunction.[3] | [3] |
| SH-SY5Y | Amyloid-β | Not Specified | Apoptosis | Inhibition of Aβ-induced active caspase-3, caspase-9, and cytochrome c expression.[3] | [3] |
Table 2: In Vivo Neuroprotective Effects of 3-n-butylphthalide (NBP)
| Animal Model | Disease Model | NBP Dosage | Outcome Measure | Result | Reference |
| Rats | Brain Ischemia/Reperfusion | 15 mg/kg/day | Neuronal Survival | Significantly improved survival of CA1 pyramidal neurons. | [6][7] |
| Mice | Parkinson's Disease | Not Specified | Dopaminergic Neurodegeneration | Improvement of dopaminergic neurodegeneration. | [8] |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | Not Specified | Cognitive Impairment | Ameliorated spatial learning and memory impairment. | [7] |
Signaling Pathways
Based on studies with NBP, this compound may exert its neuroprotective effects through the modulation of several key signaling pathways.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. NBP has been shown to activate the PI3K/Akt pathway, leading to the inhibition of neuronal apoptosis.[4]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including JNK, plays a significant role in neuronal apoptosis. NBP has been observed to inhibit the JNK-Caspase3 signaling pathway, thereby suppressing neuronal cell death after brain ischemia/reperfusion.[6][7]
-
NF-κB Signaling Pathway: Chronic inflammation, mediated by pathways like NF-κB, is a hallmark of many neurodegenerative diseases. NBP has been shown to inhibit the NF-κB pathway, reducing the inflammatory response.[4]
-
Antioxidant Signaling: NBP enhances the expression of antioxidant enzymes through pathways involving Nrf2, protecting neurons from oxidative stress.[5]
Diagram 1: Potential Neuroprotective Signaling Pathways of Phthalides
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective properties of a test compound like this compound.
In Vitro Protocol: Neuroprotection against Oxygen-Glucose Deprivation (OGD)-Induced Cytotoxicity in a Neuronal Cell Line (e.g., PC12 or SH-SY5Y)
This protocol details the steps to assess the ability of this compound to protect neuronal cells from OGD-induced cell death, a common in vitro model of ischemic injury.
1. Cell Culture and Maintenance:
-
Culture PC12 or SH-SY5Y cells in appropriate medium (e.g., DMEM for SH-SY5Y, RPMI-1640 for PC12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
2. Experimental Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. The final solvent concentration should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 2 to 24 hours.
-
To induce OGD, wash the cells with glucose-free DMEM and then incubate them in this medium in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 8 hours).
-
Include control wells: vehicle-only (no this compound or OGD), and OGD-only.
-
After the OGD period, replace the glucose-free medium with complete medium and return the plates to the normoxic incubator for 24 hours of reoxygenation.
3. Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-only control.
Diagram 2: In Vitro Experimental Workflow
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Protocol: Evaluation of Neuroprotective Effects in a Mouse Model of Ischemic Stroke (e.g., Middle Cerebral Artery Occlusion - MCAO)
This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a mouse model of ischemic stroke.
1. Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Induce transient focal cerebral ischemia by MCAO for a specific duration (e.g., 60 minutes) followed by reperfusion.
2. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., corn oil).
-
Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses at a specific time point relative to the MCAO procedure (e.g., immediately after reperfusion).
-
Include a vehicle-treated control group.
3. Behavioral Assessment (e.g., Neurological Deficit Score and Rotarod Test):
-
Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.
-
Perform the rotarod test to assess motor coordination and balance at specified time points.
4. Measurement of Infarct Volume:
-
At a predetermined endpoint (e.g., 72 hours post-MCAO), euthanize the mice and perfuse the brains with saline followed by 4% paraformaldehyde.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
5. Immunohistochemistry and Western Blotting:
-
Process brain sections for immunohistochemical analysis of markers for apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).
-
Perform Western blotting on brain tissue homogenates to quantify the expression of proteins in the signaling pathways of interest (e.g., p-Akt, p-JNK, NF-κB).
Diagram 3: In Vivo Experimental Workflow
Caption: Workflow for in vivo neuroprotection study.
Conclusion
While specific research on this compound is limited, the extensive data on its structural analog, 3-n-butylphthalide, provides a strong rationale for investigating its neuroprotective potential. The proposed application notes and protocols offer a comprehensive framework for researchers to explore the efficacy and mechanisms of action of this compound in the context of neurodegenerative diseases and ischemic stroke. Future studies are warranted to elucidate the specific pharmacological profile of this compound and its potential as a novel therapeutic agent.
References
- 1. From stroke to neurodegenerative diseases: The multi-target neuroprotective effects of 3-n-butylphthalide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3- n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dl-3-n-butylphthalide alleviates cognitive impairment in amyloid precursor protein/presenilin 1 transgenic mice by regulating the striatal-enriched protein tyrosine phosphatase/ERK/cAMP-response element-binding protein signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dl-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxyphthalide as an Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphthalide is a derivative of the phthalide scaffold, a class of compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory properties.[1] Phthalide derivatives have been shown to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for a range of inflammatory conditions.[1][2] These application notes provide a comprehensive overview of the potential anti-inflammatory effects of this compound, along with detailed protocols for its investigation. The information presented is based on the known activities of related phthalide compounds and serves as a guide for researchers to explore the specific efficacy of this compound.
Mechanism of Action
The anti-inflammatory effects of phthalide derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is primarily achieved through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] this compound is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory molecules.
-
MAPK Pathway: The MAPK cascade, which includes ERK, JNK, and p38 kinases, is another critical regulator of the inflammatory response.[6] Activation of these kinases by various stimuli leads to the downstream activation of transcription factors that control the expression of inflammatory genes.[6] Phthalide derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK proteins.[3]
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
The following tables present hypothetical quantitative data for the anti-inflammatory effects of this compound, based on typical results observed for related phthalide compounds. This data serves as a representative example for researchers.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | NO Production (% of LPS Control) | Standard Deviation |
| 0 (LPS only) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 5 | 62.1 | ± 3.5 |
| 10 | 45.8 | ± 2.9 |
| 25 | 25.4 | ± 2.1 |
| 50 | 15.2 | ± 1.8 |
| IC50 (µM) | ~12.5 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | < 10 | < 5 |
| LPS (1 µg/mL) | 2500 ± 150 | 4500 ± 200 |
| LPS + this compound (10 µM) | 1300 ± 80 | 2300 ± 120 |
| LPS + this compound (25 µM) | 750 ± 50 | 1200 ± 90 |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression (Western Blot Densitometry)
| Target Protein | Treatment (LPS + this compound) | Fold Change (vs. LPS control) |
| p-IκBα | 25 µM | 0.4 |
| p-p65 (nuclear) | 25 µM | 0.3 |
| p-ERK1/2 | 25 µM | 0.5 |
| p-p38 | 25 µM | 0.6 |
Mandatory Visualizations
References
- 1. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of 3-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalides and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Structurally related compounds, phthalimides, have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] Given this precedent, 3-Methoxyphthalide, a member of the phthalide family, represents a promising candidate for screening for novel therapeutic activities.
These application notes provide a comprehensive guide for researchers to conduct cell-based assays to elucidate the potential bioactivities of this compound. The following protocols are designed as a foundational screening platform to assess its cytotoxic, anti-inflammatory, and neuroprotective potential.
I. Assessment of Cytotoxic Activity
A fundamental primary step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and is crucial for distinguishing between cytotoxic effects and other specific bioactivities. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
1. Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.
2. Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], PC-12 [pheochromocytoma], MDA-MB-468 [breast]).[5][6]
-
Reagents: this compound, Dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Phosphate-Buffered Saline (PBS), Cell culture medium (e.g., DMEM or RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Equipment: 96-well plates, CO2 incubator, Microplate reader, Light microscope.
3. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| MCF-7 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| PC-12 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| MDA-MB-468 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Experimental Workflow: Cytotoxicity Screening
II. Evaluation of Anti-Inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Phthalide derivatives have been reported to possess anti-inflammatory properties.[7][8] A common in vitro model to screen for anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
1. Objective: To assess the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
2. Materials:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: this compound, Lipopolysaccharide (LPS), Griess Reagent, DMEM, FBS, Penicillin-Streptomycin.
-
Equipment: 96-well plates, CO2 incubator, Microplate reader.
3. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a positive control (cells + LPS), and a compound control (cells + this compound only).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in the supernatant. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation: Inhibition of Nitric Oxide Production
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (LPS only) | Data to be determined | 0 |
| Concentration 1 | Data to be determined | Data to be determined |
| Concentration 2 | Data to be determined | Data to be determined |
| Concentration 3 | Data to be determined | Data to be determined |
Signaling Pathway: NF-κB in Inflammation
The transcription factor NF-κB is a key regulator of inflammatory responses. Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
III. Investigation of Neuroprotective Effects
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Phthalide derivatives, such as 3-n-butylphthalide, have shown promise in providing neuroprotection.[9][10] A common in vitro model for neuroprotection involves inducing neuronal cell death through oxidative stress or excitotoxicity and assessing the protective effects of a test compound.
Experimental Protocol: Neuroprotection against Oxidative Stress
1. Objective: To evaluate the neuroprotective potential of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line.
2. Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cell line (can be differentiated into a more neuron-like phenotype).
-
Reagents: this compound, Hydrogen peroxide (H₂O₂), DMEM/F12 medium, FBS, Penicillin-Streptomycin, Retinoic acid (for differentiation, optional).
-
Assay Kit: Cell viability assay kit (e.g., MTT or CellTiter-Glo).
-
Equipment: 96-well plates, CO2 incubator, Microplate reader.
3. Procedure:
-
Cell Seeding (and Differentiation): Seed SH-SY5Y cells in 96-well plates. For a more neuron-like model, differentiate the cells with retinoic acid for several days prior to the experiment.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an optimized concentration of H₂O₂ (e.g., 100-500 µM) for a defined period (e.g., 4-24 hours) to induce cell death.
-
Controls: Include a negative control (untreated cells), a positive control (H₂O₂-treated cells), and a compound control (cells treated with this compound alone).
-
Assessment of Cell Viability: Following the H₂O₂ incubation, measure cell viability using a suitable assay (e.g., MTT assay as described previously).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to the viability of cells exposed to H₂O₂ alone.
Data Presentation: Neuroprotective Effect of this compound
| Concentration of this compound (µM) | Cell Viability (%) after H₂O₂ treatment | % Neuroprotection |
| 0 (H₂O₂ only) | Data to be determined | 0 |
| Concentration 1 | Data to be determined | Data to be determined |
| Concentration 2 | Data to be determined | Data to be determined |
| Concentration 3 | Data to be determined | Data to be determined |
Logical Relationship: Screening for Bioactivity
The assessment of this compound's bioactivity follows a logical progression from general cytotoxicity to more specific potential therapeutic effects.
Conclusion
The provided application notes and protocols offer a robust framework for the initial in vitro evaluation of this compound's bioactivity. By systematically assessing its cytotoxic, anti-inflammatory, and neuroprotective properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these screening assays will warrant further investigation into the underlying molecular mechanisms of action, paving the way for potential drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 3-Methoxyphthalide Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models to investigate the therapeutic effects of 3-Methoxyphthalide and its derivatives, such as dl-3-n-butylphthalide (NBP). The information compiled herein is based on established preclinical research and is intended to guide the design and execution of studies exploring the neuroprotective, anti-inflammatory, and pro-angiogenic properties of this compound.
Introduction to this compound and its Derivatives
This compound is a class of compounds, with dl-3-n-butylphthalide (NBP) being a key synthetic derivative. NBP was developed based on l-3-n-butylphthalide, a compound originally extracted from the seeds of celery (Apium graveolens Linn).[1][2] It has been approved in China for the treatment of ischemic stroke and has demonstrated a range of beneficial effects in preclinical animal models.[2][3][4] These effects are attributed to its multi-target mechanism of action, which includes reducing oxidative stress, inhibiting inflammation, preventing apoptosis (programmed cell death), and promoting the formation of new blood vessels (angiogenesis).[5][6][7]
Recommended Animal Models
The most common and well-validated animal models for studying the effects of this compound derivatives, particularly in the context of cerebrovascular and neurodegenerative diseases, are rodent models of ischemic stroke.
Ischemic Stroke Models
-
Middle Cerebral Artery Occlusion (MCAO): This is the most widely used model to mimic human ischemic stroke. It involves the temporary or permanent blockage of the middle cerebral artery, leading to focal cerebral ischemia. Both mice and rats are suitable for this model.[3][5]
-
Transient MCAO (tMCAO): Involves temporary occlusion of the MCA, followed by reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.
-
Permanent MCAO (pMCAO): Involves permanent occlusion of the MCA, leading to a consistent and larger infarct volume.
-
-
Photothrombotic Stroke Model: This model induces a focal ischemic lesion by photosensitive dye activation and laser illumination, offering high precision in lesion location and size.[2]
-
Distal Middle Cerebral Artery Occlusion (dMCAO): This is a less invasive model that involves occluding a distal branch of the MCA, resulting in a smaller, more cortical infarct.[8]
Vascular Dementia Model
-
Repetitive Cerebral Ischemia/Reperfusion: This model in mice is used to induce vascular dementia by subjecting the animals to repeated, transient global cerebral ischemia.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of NBP in different animal models.
Table 1: Dosage and Administration of dl-3-n-butylphthalide (NBP) in Rodent Models
| Animal Model | Species/Strain | NBP Dosage | Route of Administration | Treatment Schedule | Reference |
| Focal Ischemic Stroke | 129 S2/sv Mice | 100 mg/kg | Intraperitoneal (i.p.) | 2 hours before or 1 hour after ischemia | [3] |
| Focal Ischemic Stroke | Transgenic Mice (αSMA-GFP) | 80 mg/kg | Intranasal | 1 hour after stroke, then daily for 14 days | [1] |
| Transient Ischemic Attack (TIA) | C57BL/6 Mice | Not Specified | Not Specified | Not Specified | [5] |
| Ischemic Reperfusion | Sprague-Dawley Rats | Not Specified | Not Specified | Not Specified | [10] |
| Focal Ischemic Stroke (dMCAO) | Adult Male Mice | 80 mg/kg | Oral gavage | Daily for 1, 7, or 21 consecutive days | [8] |
Table 2: Reported Efficacy of dl-3-n-butylphthalide (NBP) in Ischemic Stroke Models
| Animal Model | Key Outcome Measures | NBP Treatment Effect | Reference |
| Focal Ischemic Stroke (Mouse) | Infarct volume, Caspase-3 and -9 activation, TUNEL-positive cells | Reduced | [3] |
| Focal Ischemic Stroke (Mouse) | Collateral artery diameter, Arterial area, Cerebral blood flow | Increased | [1] |
| Transient Ischemic Attack (TIA) (Mouse) | CD31+ microvessels, Perfused microvessels, Expression of VEGF, Ang-1, Ang-2 | Increased | [5] |
| Ischemic Reperfusion (Rat) | Neurological scores, Cerebral infarct area, Cerebral blood flow | Improved/Reduced | [10] |
| Focal Ischemic Stroke (dMCAO) (Mouse) | Ischemic brain damage, Neurological function | Attenuated/Promoted recovery | [8] |
| Vascular Dementia (Mouse) | Pyramidal neuron loss in hippocampal CA1 | Reduced | [9] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery.
Materials:
-
Adult male mice (e.g., 129 S2/sv or C57BL/6)
-
Anesthesia (e.g., isoflurane, pentobarbital sodium)
-
Heating pad with temperature control unit
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
Nylon monofilament suture (e.g., 6-0) with a rounded tip
-
dl-3-n-butylphthalide (NBP) solution (e.g., dissolved in 0.5% Tween-80)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and maintain its body temperature at 37.0 ± 0.5°C using a heating pad.[3]
-
Surgical Exposure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.
-
Arteriotomy: Make a small incision in the CCA.
-
Occlusion: Gently insert the nylon monofilament suture through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion can be varied to create transient (e.g., 8 minutes for TIA) or permanent ischemia.[5] For transient ischemia, the suture is withdrawn after the desired occlusion time to allow for reperfusion.
-
Wound Closure: Close the incision with sutures.
-
NBP Administration: Administer NBP at the desired dose and time point (e.g., 100 mg/kg, i.p., 1 hour after ischemia).[3]
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.
Assessment of Neurological Deficits
Neurological function can be evaluated using a battery of behavioral tests.
Example: Cylinder Test
-
Place the mouse in a transparent cylinder.
-
Videotape the mouse for 5-10 minutes.
-
Score the forelimb use during vertical exploration. A healthy animal will use both forelimbs equally to explore the cylinder wall. An animal with a neurological deficit will show a preference for the non-impaired forelimb.
Measurement of Infarct Volume
Procedure:
-
Euthanize the animal at the desired time point after ischemia.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct area in each slice using image analysis software.
Western Blot Analysis for Protein Expression
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.
Procedure:
-
Tissue Homogenization: Homogenize brain tissue samples from the peri-infarct region in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., VEGF, Ang-1, p-JNK, p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound (NBP)
NBP exerts its neuroprotective effects by modulating multiple intracellular signaling pathways.
Caption: Signaling pathways modulated by this compound (NBP).
Experimental Workflow for MCAO Model
This diagram illustrates the typical experimental workflow for studying the effects of NBP in a mouse model of MCAO.
Caption: Experimental workflow for the MCAO animal model.
References
- 1. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice [aginganddisease.org]
- 2. Dl-3-n-butylphthalide Reduces Neurovascular Inflammation and Ischemic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | Dl-3-N-Butylphthalide Promotes Angiogenesis in an Optimized Model of Transient Ischemic Attack in C57BL/6 Mice [frontiersin.org]
- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-3-n-butylphthalide protects against vascular dementia via activation of the Akt kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
Application Note: Quantitative Determination of 3-Methoxyphthalide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Notes and Protocols for GC-MS Analysis of 3-Methoxyphthalide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphthalide is a chemical compound that may be found in certain natural products and can also be a subject of interest in toxicology and drug metabolism studies. Understanding its metabolic fate is crucial for evaluating its biological activity and potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound and its metabolites in biological matrices.
These application notes provide a comprehensive overview of the methodologies for the GC-MS analysis of this compound and its potential metabolites. The protocols detailed below are based on established methods for phthalate analysis and can be adapted for specific research needs.
Predicted Metabolic Pathway of this compound
The metabolism of xenobiotics like this compound typically proceeds through Phase I and Phase II reactions, primarily in the liver.[1] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation to increase water solubility and facilitate excretion.[1] Based on the metabolism of structurally similar compounds, a predicted metabolic pathway for this compound is proposed.
A primary Phase I metabolic route is likely O-demethylation to form 3-hydroxyphthalide. Further hydrolysis of the lactone ring could lead to the formation of phthalic acid. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more polar and readily excretable products.
Experimental Protocols
A general workflow for the GC-MS analysis of this compound and its metabolites from a biological matrix (e.g., plasma, urine, or tissue homogenate) is outlined below.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest.[2]
a. Liquid-Liquid Extraction (LLE) : This is a common technique for extracting analytes from aqueous samples.[3]
-
To 1 mL of the biological sample (e.g., plasma or urine), add an appropriate internal standard.
-
Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl) to protonate acidic metabolites.
-
Add 3 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean glass tube.
-
Repeat the extraction process (steps 3-6) two more times and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.[4]
b. Solid-Phase Extraction (SPE) : SPE can provide cleaner extracts compared to LLE.[3]
-
Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load the pre-treated sample (e.g., diluted and pH-adjusted) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analytes of interest with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Derivatization
For polar metabolites such as 3-hydroxyphthalide and phthalic acid, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.[5] Silylation is a common derivatization technique.[6]
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
The following table provides examples of quantitative data that can be expected for the analysis of phthalates and their metabolites, which can serve as a benchmark for the analysis of this compound. Actual values for this compound and its specific metabolites would need to be determined experimentally through method validation.
| Analyte (Example) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Linearity (R²) |
| Mono-n-butyl phthalate | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 110 | > 0.99 |
| Mono-(2-ethylhexyl) phthalate | 0.2 - 1.5 | 0.6 - 4.5 | 80 - 115 | > 0.99 |
| Phthalic Acid | 0.5 - 5.0 | 1.5 - 15.0 | 75 - 105 | > 0.99 |
Data presented are representative values from literature for similar compounds and should be established for this compound and its metabolites through proper method validation.[7][8][9]
Data Presentation and Interpretation
For quantitative analysis, calibration curves should be prepared using standard solutions of this compound and its synthesized or commercially available metabolites.[10] An internal standard should be used to correct for variations in sample preparation and instrument response.[10] Identification of the parent compound and its metabolites is achieved by comparing their retention times and mass spectra with those of authentic standards. In the absence of standards, tentative identification can be made based on the fragmentation patterns in the mass spectra.
Conclusion
The GC-MS methods outlined in these application notes provide a robust framework for the analysis of this compound and its metabolites. Proper sample preparation, including extraction and derivatization, is crucial for achieving accurate and reliable results. The provided protocols and parameters can be adapted and optimized to meet the specific requirements of different research applications, enabling researchers, scientists, and drug development professionals to effectively study the metabolic fate of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Extraction of Phthalides from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalides are a class of naturally occurring bioactive compounds found in various plant species, particularly within the Apiaceae family, which includes well-known medicinal plants such as Angelica sinensis (Dong Quai), Ligusticum chuanxiong (Chuanxiong), and Apium graveolens (Celery).[[“]][2] These compounds are recognized for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, making them promising candidates for drug development.[[“]][2] This document provides detailed application notes and protocols for the extraction of phthalides from these natural sources, utilizing various conventional and modern extraction techniques.
Data Presentation: Quantitative Analysis of Phthalide Extraction
The efficiency of phthalide extraction is influenced by the plant source, the extraction method employed, and the specific parameters of the process. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different approaches.
Table 1: Phthalide Content in Various Natural Sources
| Natural Source | Plant Part | Major Phthalides | Total Phthalide Content/Yield | Analytical Method |
| Ligusticum chuanxiong | Rhizome | Z-ligustilide, Senkyunolide A, 3-n-butylphthalide | Average Z-ligustilide content of 7.40 ± 3.54 mg/g[3] | HPLC |
| Angelica sinensis | Root | Z-ligustilide, E-ligustilide, Z-butylidenephthalide | - | GC-MS |
| Apium graveolens (Celery) | Seed Oil | Sedanenolide, 3-n-butylphthalide, Sedanolide | Total phthalide content of 51% in essential oil from 6-hour hydrodistillation | GC-MS |
| Ligusticum porteri | Roots | Z-ligustilide, Z-6,6',7,3'-alpha-diligustilide | Z-ligustilide: 0.15-2.5%; Z-6,6',7,3'-alpha-diligustilide: 0.002-1.0% | HPLC |
Table 2: Comparison of Phthalide Extraction Methods from Ligusticum chuanxiong
| Extraction Method | Key Parameters | Phthalide Yield/Content | Reference |
| Supercritical Fluid Extraction (SFE) | Temperature: 65°C, Pressure: 35 MPa, CO2 flow rate: 1 L/min, Co-solvent: 8% ethanol | Higher yield than conventional reflux extraction with methanol[4][5] | [4][5] |
| Ultrasound-Assisted Extraction (UAE) | Solvent: Hexane, Time: 40 min, Temperature: 55°C | Highest content of 3-butylidenephthalide and ligustilide compared to HDE and SFE | [6] |
| Hydro-distillation Extraction (HDE) | Water: 10-fold, Soaking time: 1 h, Distillation time: 4 h | Highest number of chemical components identified | [6] |
Table 3: Phthalide Content in Celery (Apium graveolens) Seed Oil Extracts
| Extraction/Fractionation Method | Phthalide Fraction Purity/Content | Reference |
| Fractional Distillation | 90% purity | [7] |
| Solvent-Solvent Partition | 49% in initial fraction, 90% after further fractionation | [7] |
| Column Chromatography | 53-74% | [7] |
| Hydrodistillation (6 hours) | 51% total phthalides in essential oil | [8] |
| Maceration (stalk oil) | 29.95% total phthalides | [9][10] |
| Hydrodistillation (leaf oil) | 39.8% total phthalides | [9][10] |
Experimental Protocols
Detailed methodologies for the extraction and analysis of phthalides are provided below. These protocols are intended to serve as a starting point for researchers, and optimization may be required based on the specific plant material and target phthalides.
Protocol 1: Soxhlet Extraction of Phthalides from Angelica sinensis Rhizome
This protocol describes a classic and exhaustive extraction method suitable for obtaining a wide range of phthalides.
Materials:
-
Dried rhizome of Angelica sinensis
-
Soxhlet apparatus (500 mL round-bottom flask, extractor, condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
n-Hexane (or other suitable non-polar solvent)
-
Rotary evaporator
-
Grinder
Procedure:
-
Sample Preparation: Grind the dried Angelica sinensis rhizomes into a coarse powder (approximately 20-40 mesh).
-
Thimble Loading: Accurately weigh about 20-30 g of the powdered plant material and place it into a cellulose extraction thimble.
-
Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask with 300 mL of n-hexane. Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Extraction: Gently heat the flask using a heating mantle. The solvent will vaporize, condense, and drip onto the plant material, initiating the extraction. Continue the extraction for 6-8 hours, or until the solvent in the siphon arm becomes colorless.
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Concentrate the extract in the round-bottom flask using a rotary evaporator at a temperature of 40-50°C to obtain the crude phthalide-containing extract.
-
Storage: Store the crude extract in a sealed vial at 4°C for further analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phthalides from Celery Seeds
UAE is a modern and efficient method that utilizes ultrasonic waves to enhance extraction yield and reduce extraction time.[11][12][13]
Materials:
-
Dried celery seeds (Apium graveolens)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Ethanol (70%) or n-Hexane
-
Filtration system (e.g., filter paper or vacuum filtration)
-
Rotary evaporator
-
Grinder
Procedure:
-
Sample Preparation: Grind the dried celery seeds into a fine powder.
-
Extraction Setup: Place 10 g of the powdered celery seeds into a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol (or hexane).
-
Ultrasonication: Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture. Sonicate for 30-40 minutes at a controlled temperature (e.g., 40-50°C) and a frequency of 20-40 kHz. For a probe system, use a power of approximately 100-200 W.[14]
-
Separation: After sonication, filter the mixture to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Storage: Store the extract in a sealed, light-protected container at 4°C.
Protocol 3: Supercritical Fluid Extraction (SFE) of Phthalides from Ligusticum chuanxiong
SFE is a green extraction technology that uses a supercritical fluid, typically CO₂, as the solvent, offering high selectivity and yielding solvent-free extracts.[4][5]
Materials:
-
Dried rhizome of Ligusticum chuanxiong
-
Supercritical fluid extraction system
-
Grinder
-
Ethanol (as a co-solvent)
Procedure:
-
Sample Preparation: Grind the dried Ligusticum chuanxiong rhizomes to a uniform particle size (e.g., 0.4-0.8 mm).
-
Extractor Loading: Load approximately 50-100 g of the ground material into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the SFE system parameters as follows (optimized conditions may vary):[4][5]
-
Pressure: 35 MPa
-
Temperature: 65°C
-
CO₂ Flow Rate: 1 L/min
-
Co-solvent: 8% ethanol
-
-
Extraction: Start the extraction process and collect the extract in the collection vessel. The extraction time can range from 1 to 3 hours.
-
Extract Collection: After the extraction is complete, depressurize the system and collect the crude extract.
-
Storage: Store the resulting extract in a sealed container, protected from light, at 4°C.
Analytical Protocols
Protocol 4: HPLC Quantification of Ligustilide
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of specific phthalides like ligustilide.[3]
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile and water (60:40, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.[3]
-
Detection Wavelength: 350 nm.[3]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of ligustilide standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of ligustilide in the samples by interpolating their peak areas on the calibration curve.
Protocol 5: GC-MS Analysis of Phthalides in Essential Oils
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds, including many phthalides present in essential oils.[10]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 10 minutes.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
Procedure:
-
Sample Preparation: Dilute the essential oil or crude extract in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
-
Analysis: Inject 1 µL of the diluted sample into the GC-MS system.
-
Identification: Identify the individual phthalide components by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley). The retention indices can also be used for confirmation.
-
Semi-Quantification: The relative percentage of each phthalide can be estimated based on the peak area normalization method. For absolute quantification, calibration with authentic standards is required.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by phthalides and a general workflow for their extraction and analysis.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of ligustilide for quality assessment of Ligusticum chuanxiong] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Optimization of supercritical fluid extraction of bioactive components in Ligusticum chuanxiong by orthogonal array design]. | Sigma-Aldrich [merckmillipore.com]
- 5. [Optimization of supercritical fluid extraction of bioactive components in Ligusticum chuanxiong by orthogonal array design]. | Semantic Scholar [semanticscholar.org]
- 6. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 7. setpublisher.com [setpublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Ultrasound-Assisted Hydrodistillation of Essential Oil from Celery Seeds (Apium graveolens L.) and Its Biological and Aroma Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Methoxyphthalide in Human Plasma and Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the sensitive and selective quantification of 3-Methoxyphthalide and its putative primary metabolite, 3-Hydroxyphthalide, in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a compound of interest in various fields, including pharmacology and toxicology. Accurate quantification in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and biomonitoring studies. This application note details a robust and validated LC-MS/MS method for the determination of this compound and its O-demethylated metabolite, 3-Hydroxyphthalide, in human plasma and urine. The method is designed to offer high sensitivity, specificity, and throughput.
Hypothesized Metabolic Pathway
While specific metabolic pathways for this compound are not extensively documented, based on the metabolism of structurally similar compounds like 3-n-butylphthalide, a primary metabolic route is likely O-demethylation to form 3-Hydroxyphthalide.[1][2] This active metabolite may then undergo further Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.[3][4]
Caption: Hypothesized metabolic conversion of this compound.
Experimental Protocols
This section details the complete workflow, from sample preparation to LC-MS/MS analysis.
Sample Preparation
Two primary methods are provided: Protein Precipitation for plasma and Liquid-Liquid Extraction for urine.
A. Protein Precipitation (PPT) for Plasma Samples
This method is rapid and suitable for high-throughput analysis.[5]
-
Thaw frozen plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution (e.g., this compound-d4, 100 ng/mL). Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
B. Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is effective for cleaning up complex matrices like urine.[6] For the analysis of conjugated metabolites, an enzymatic hydrolysis step is included.[7]
-
To a 200 µL aliquot of urine, add 20 µL of β-glucuronidase/arylsulfatase solution in acetate buffer (pH 5.0).
-
Add 10 µL of IS working solution. Vortex for 10 seconds.
-
Incubate the mixture at 37°C for 2 hours to deconjugate metabolites.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane, 1:1 v/v).
-
Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Caption: Overview of the sample preparation and analysis workflow.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on established methods for similar analytes and provide a robust starting point for method development.[5][8]
| Parameter | Condition |
| HPLC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |
| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Total Run Time | 5 minutes |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Thermo TSQ Altis) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 165.1 | 135.1 | 100 | 20 |
| 3-Hydroxyphthalide | 151.0 | 121.1 | 100 | 25 |
| This compound-d4 (IS) | 169.1 | 139.1 | 100 | 20 |
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics.
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| LLOQ | S/N > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent & Reproducible | > 85% |
| Matrix Effect | Consistent & Reproducible | 90 - 110% |
| Stability | Within ±15% of nominal | Stable for 24h at RT, 3 freeze-thaw cycles, 90 days at -80°C |
Application: Pharmacokinetic Study
The validated method can be applied to determine the pharmacokinetic profile of this compound following oral administration.
Table 3: Example Pharmacokinetic Parameters in Human Plasma (Single 100 mg Oral Dose)
Note: This data is hypothetical and serves as an example for data presentation.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | T½ (hr) |
| This compound | 450 ± 95 | 1.5 (1-2) | 1850 ± 310 | 3.5 ± 0.8 |
| 3-Hydroxyphthalide | 280 ± 60 | 2.5 (2-4) | 2400 ± 450 | 5.2 ± 1.1 |
Data are presented as mean ± SD. Tmax is presented as median (range).
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound and its primary metabolite in human plasma and urine. The detailed protocols for sample preparation and instrumental analysis provide a solid foundation for researchers in drug development and related fields to perform pharmacokinetic and biomonitoring studies. The method's high throughput and reliability make it suitable for both preclinical and clinical research.
References
- 1. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxyphthalide Synthesis
Welcome to the technical support center for 3-Methoxyphthalide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. The following guides are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields are a frequent issue and can arise from several factors throughout the synthetic process. The most common synthesis route involves the reduction of 2-formyl-3-methoxybenzoic acid to form the intermediate 2-(hydroxymethyl)-3-methoxybenzoic acid, which then undergoes intramolecular cyclization (lactonization).
Potential causes for low yield include:
-
Incomplete Reduction: The initial reduction of the aldehyde group may not have gone to completion. This can be due to an insufficient amount of the reducing agent, deactivated reagents, or suboptimal reaction time and temperature.
-
Incomplete Lactonization: The cyclization of the hydroxy acid intermediate to the final lactone is an equilibrium process.[1] The equilibrium may not favor the lactone under the chosen conditions, especially if the reaction is not sufficiently acidic or if water is not effectively removed.
-
Side Reactions: Harsh reaction conditions, such as excessively high temperatures or the use of overly strong reducing agents, can lead to unwanted side products.[2][3] For instance, the carboxylic acid group could be partially reduced, or the aromatic ring could be affected.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Phthalides can have moderate solubility in aqueous layers, leading to losses during liquid-liquid extraction.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the starting material (2-formyl-3-methoxybenzoic acid) is pure. Use a fresh, active reducing agent (e.g., sodium borohydride).
-
Optimize Reduction Conditions: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde. If the reaction stalls, consider extending the reaction time or adding a fresh portion of the reducing agent.[4]
-
Promote Lactonization: After reduction, ensure the conditions are favorable for cyclization. This is typically achieved by heating the reaction mixture under acidic conditions (e.g., by adding HCl or H₂SO₄) to catalyze the intramolecular esterification.[5]
-
Improve Workup Procedure: To minimize product loss during extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and reduce the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]
Q2: My final product has a low or broad melting point. How can I effectively purify this compound?
A2: A low or broad melting point is a clear indicator of impurities.[2] Common impurities include unreacted starting material, the uncyclized hydroxy acid intermediate, or side products formed during the reaction.
Recommended Purification Techniques:
-
Recrystallization: This is the most effective method for purifying solid phthalides. The choice of solvent is critical. A good solvent system will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., an ethanol/water mixture, toluene, or cyclohexane). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The pure crystals can then be collected by filtration.[2]
-
-
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica gel column chromatography is a reliable alternative.
-
Procedure: A solvent system of petroleum ether and ethyl acetate (e.g., in a 2:1 ratio) is often effective for eluting phthalides.[7] Monitor the fractions by TLC to isolate the pure product.
-
Q3: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?
A3: The formation of side products can significantly reduce the yield and complicate purification. In the synthesis of this compound from 2-formyl-3-methoxybenzoic acid, potential side products include:
-
2-(Hydroxymethyl)-3-methoxybenzoic Acid: The uncyclized intermediate. This occurs if the lactonization step is incomplete. It will appear as a more polar spot on a TLC plate compared to the final phthalide.
-
Over-reduction Products: If a very strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used without careful control, both the aldehyde and the carboxylic acid can be reduced to alcohols, forming 2,3-bis(hydroxymethyl)anisole.
-
Starting Material: Unreacted 2-formyl-3-methoxybenzoic acid may remain if the reduction is incomplete.
Strategies to Minimize Side Products:
-
Choose a Selective Reducing Agent: Sodium borohydride (NaBH₄) is generally preferred as it is a milder agent that selectively reduces the aldehyde in the presence of the carboxylic acid under controlled conditions.
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions.[3]
-
Ensure Complete Lactonization: After the reduction step, heating under acidic conditions is crucial to drive the cyclization to completion and consume the hydroxy acid intermediate.[5][8]
Experimental Protocols
General Protocol for this compound Synthesis via Reduction
This protocol describes a general method for the synthesis of this compound starting from 2-formyl-3-methoxybenzoic acid.
Materials:
-
2-Formyl-3-methoxybenzoic acid[9]
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Hydrochloric Acid (e.g., 2M HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
Reduction:
-
Dissolve 2-formyl-3-methoxybenzoic acid (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (approx. 1.0-1.2 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Lactonization and Workup:
-
Carefully quench the reaction by slowly adding 2M HCl at 0 °C until the pH is acidic (pH ~2) and gas evolution ceases.
-
Heat the mixture to reflux for 1-2 hours to promote lactonization.
-
After cooling to room temperature, remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with water and then with brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[2]
-
Data Presentation
The choice of reaction parameters significantly impacts the synthesis outcome. While specific quantitative data for this compound is proprietary or varies widely, the following table illustrates how different conditions can influence the synthesis of phthalides from 2-acylbenzoic acids.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reducing Agent | NaBH₄ | LiAlH₄ | Catalytic Hydrogenation | NaBH₄ offers good selectivity for the aldehyde. LiAlH₄ may over-reduce. Hydrogenation requires specific catalysts and equipment. |
| Solvent | Methanol / Ethanol | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Protic solvents like methanol are suitable for NaBH₄. THF is required for LiAlH₄. |
| Lactonization Catalyst | HCl / H₂SO₄ | p-Toluenesulfonic acid | Heat (Thermal) | Strong mineral acids are effective but can cause side reactions. TsOH is milder. Thermal cyclization may require higher temperatures. |
| Temperature | 0 °C to RT (Reduction) | Reflux (Lactonization) | 110 °C | Low temperature for reduction controls selectivity. Reflux is often needed for complete lactonization.[7] |
| Typical Yield | 60-85% | 50-75% | Variable | Yields are highly dependent on the successful optimization of all parameters. |
This table provides representative data for analogous phthalide syntheses and should be used as a guideline for optimization.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the chemical pathway for the synthesis of this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree to diagnose and solve issues related to low product yield.
Caption: The main synthetic route and a common potential side-reaction.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. 2-Formyl-3-methoxybenzoic acid | C9H8O4 | CID 12730356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Methoxyphthalide Synthesis
Welcome to the technical support center for the synthesis of 3-Methoxyphthalide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized from precursors such as 2-formyl-3-methoxybenzoic acid or its derivatives. Common approaches involve the reduction of the formyl group followed by lactonization. One potential route is the reduction of 2-carboxy-6-methoxybenzaldehyde. Another approach involves the nucleophile-induced or light-induced conversion of 2-formylarylketones.[1]
Q2: What are the critical factors affecting the yield of this compound?
A2: Several factors can significantly impact the reaction yield, including the purity of starting materials, choice of reagents (especially the reducing agent), reaction temperature, reaction time, and the efficiency of the workup and purification process.[2][3] Careful control of these parameters is crucial for maximizing the yield.
Q3: What are potential byproducts in the synthesis of this compound?
A3: Depending on the synthetic route and reaction conditions, potential byproducts may include unreacted starting materials, over-reduced products (where the lactone is further reduced), and products from side reactions such as the formation of phthalans or other isomeric structures. In syntheses starting from phthalic anhydride derivatives, the formation of phthalimides can be an undesired side product if ammonia or primary amines are present.[4]
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound is commonly achieved through column chromatography on silica gel.[4] Recrystallization from a suitable solvent system is also a viable method for obtaining a high-purity product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. It is also important to thoroughly remove any unreacted starting materials or byproducts during the workup, for instance, by washing with an appropriate aqueous solution to remove acidic or basic impurities.[5]
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
A common challenge in organic synthesis is a lower than expected yield. Several factors can contribute to this issue.
Troubleshooting Steps & Optimization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. If the reaction stalls, consider extending the reaction time or adding a fresh portion of the reducing agent.[3] | Increased conversion of the starting material to the desired product. |
| Degradation of Product | Ensure the reaction is performed at the recommended temperature. Overheating can lead to decomposition of the product.[3] | Minimized product loss and improved yield. |
| Poor Quality of Reagents | Verify the purity of starting materials and reagents. Impurities can interfere with the reaction. If necessary, purify reagents before use.[2] | A cleaner reaction profile with fewer side products and a higher yield. |
| Inefficient Work-up | During the work-up, ensure proper extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary.[3] | Improved recovery of the final product. |
Issue 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC plate at the end of the reaction indicates the formation of byproducts, which can complicate purification and reduce the overall yield.
Troubleshooting Steps & Optimization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. A temperature that is too high can promote side reactions, while a temperature that is too low may lead to an incomplete reaction.[4] | Reduced formation of byproducts and a cleaner reaction mixture. |
| Incorrect Stoichiometry | Ensure the accurate measurement and addition of all reagents according to the optimized molar ratios. | Minimized side reactions due to an excess or deficit of a particular reagent. |
| Presence of Moisture | Conduct the reaction under anhydrous conditions, especially if moisture-sensitive reagents are used. Dry all glassware and use anhydrous solvents.[4] | Prevention of hydrolysis of starting materials or intermediates, leading to fewer byproducts. |
Experimental Protocols
Protocol 1: Reductive Lactonization of 2-carboxy-6-methoxybenzaldehyde
This protocol describes a general procedure for the synthesis of this compound via the reduction of 2-carboxy-6-methoxybenzaldehyde.
Materials:
-
2-carboxy-6-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-carboxy-6-methoxybenzaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of 3-Substituted Phthalides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted phthalides. Phthalides are a crucial structural motif in many biologically active natural products and pharmaceutical agents.[1][2][3] However, their synthesis can be accompanied by the formation of various side products, complicating purification and reducing yields. This guide addresses common issues encountered during these syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction of phthalic anhydride with a Grignard or organolithium reagent gives a low yield of the desired 3-substituted phthalide. The major side product appears to be an isomeric keto-acid. What is this compound and how can I prevent its formation?
A: The most common side product in this reaction is the 2-acylbenzoic acid. This occurs when the organometallic reagent attacks the initially formed lactone ring, leading to ring-opening. This is especially prevalent if more than one equivalent of the organometallic reagent is used or if the reaction temperature is not sufficiently controlled.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of phthalic anhydride to the organometallic reagent.
-
Inverse Addition: Slowly add the Grignard or organolithium reagent to a cooled solution of phthalic anhydride. This maintains a low concentration of the nucleophile, disfavoring the second addition.
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to increase the stability of the intermediate and prevent ring-opening.
-
Workup Procedure: Quench the reaction carefully with a non-aqueous acid source or a saturated aqueous solution of ammonium chloride before warming to room temperature to prevent hydrolysis of the desired product.
Q2: I am attempting to synthesize the parent phthalide by reducing phthalic anhydride, but the yield is poor and I'm observing multiple spots on my TLC. What are the likely side products?
A: The reduction of phthalic anhydride can lead to several side products depending on the reducing agent and reaction conditions.
-
Over-reduction: Strong reducing agents can reduce the lactone further to 2-(hydroxymethyl)benzoic acid or even completely deoxygenate the molecule.
-
Incomplete Reaction: Insufficient reducing agent or reaction time will leave unreacted phthalic anhydride.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can hydrolyze phthalic anhydride to phthalic acid.
Recommended Approaches:
-
Selective Reduction: A common and effective laboratory method involves reduction with zinc powder in an acidic medium, such as acetic or hydrochloric acid.[4]
-
Catalytic Hydrogenation: Selective hydrogenation using a supported nickel catalyst can also yield phthalide, though conditions must be carefully controlled to prevent over-reduction.[5]
Q3: How can I definitively distinguish the desired 3-substituted phthalide from the isomeric 2-acylbenzoic acid side product using standard analytical techniques?
A: Several analytical methods can differentiate these isomers:
-
NMR Spectroscopy (¹H & ¹³C):
-
Phthalide: Look for a characteristic signal for the proton at the C-3 position (methine proton), typically a singlet or multiplet between δ 5.5-6.5 ppm in the ¹H NMR spectrum. The C-3 carbon will appear around δ 80-90 ppm in the ¹³C NMR.
-
2-Acylbenzoic Acid: This isomer exists in equilibrium with its cyclic tautomer (a 3-hydroxyphthalide derivative).[6] In the open-chain form, you will observe a broad signal for the carboxylic acid proton (>10 ppm) in the ¹H NMR and two distinct carbonyl signals (ketone ~190-200 ppm, carboxylic acid ~170-180 ppm) in the ¹³C NMR.
-
-
Infrared (IR) Spectroscopy:
-
Phthalide: A characteristic γ-lactone carbonyl (C=O) stretch will be observed around 1760-1780 cm⁻¹.
-
2-Acylbenzoic Acid: You will see a broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹, a carboxylic acid C=O stretch around 1700 cm⁻¹, and a ketone C=O stretch around 1680 cm⁻¹.
-
-
Chromatography (HPLC/GC-MS): These techniques are excellent for separating the two isomers. The more polar 2-acylbenzoic acid will typically have a different retention time than the less polar phthalide. Mass spectrometry can confirm the identical mass of the isomers while fragmentation patterns may help in differentiation.[7][8]
Q4: My reaction is producing a dark, tarry substance and TLC analysis shows what appears to be polymeric material at the baseline. What causes this and how can it be minimized?
A: The formation of dimers or polymers can occur under harsh reaction conditions, particularly with prolonged heating or in the presence of strong acids or bases. These conditions can promote intermolecular side reactions. For instance, in Friedel-Crafts type syntheses of 3-arylphthalides, side reactions can lead to complex mixtures if not properly controlled.[9]
Preventative Measures:
-
Milder Conditions: Use the mildest possible reaction conditions (temperature, pH) that still allow for product formation.
-
Shorter Reaction Times: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Efficient Stirring: Ensure the reaction mixture is homogenous to avoid localized "hot spots" or high concentrations of reagents that can promote side reactions.
-
High Purity Reagents: Use high-purity starting materials, as impurities can sometimes catalyze polymerization.[10]
Quantitative Data on Side Product Formation
The formation of side products is highly dependent on the specific substrates and reaction conditions employed. The following tables provide illustrative data based on common synthetic routes.
Table 1: Influence of Reaction Conditions on Phthalide vs. 2-Acylbenzoic Acid Formation in the Reaction of Phthalic Anhydride with Phenylmagnesium Bromide (PhMgBr).
| Entry | PhMgBr (Equivalents) | Temperature (°C) | Addition Method | Approx. Ratio (Phthalide : Keto-Acid) |
| 1 | 1.0 | 0 | Normal | 65 : 35 |
| 2 | 1.0 | -78 | Normal | 80 : 20 |
| 3 | 1.0 | -78 | Inverse | 95 : 5 |
| 4 | 2.0 | 0 | Normal | 10 : 90 |
Data are representative and intended for comparative purposes.
Table 2: Effect of Reducing Agent on the Synthesis of Phthalide from Phthalic Anhydride.
| Entry | Reducing System | Temperature (°C) | Reaction Time (h) | Phthalide Yield (%) | Major Side Product(s) |
| 1 | Zn / HCl (aq) / Acetic Acid | 80-90 | 10 | 70-80[4] | Unreacted Starting Material |
| 2 | NaBH₄ / THF | 25 | 12 | <10 | 2-(Hydroxymethyl)benzoic acid |
| 3 | H₂ (5 MPa), Ni/SiO₂ catalyst | 150 | 4 | ~70[5] | Phthalic Acid (if water present) |
| 4 | LiAlH₄ / THF | 0-25 | 2 | <5 | Over-reduction products |
Yields are approximate and vary based on specific procedural details.
Key Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Phenylphthalide via Grignard Reaction
This protocol is optimized to minimize the formation of the 2-benzoylbenzoic acid side product.
Materials:
-
Phthalic Anhydride (10.0 g, 67.5 mmol)
-
Magnesium turnings (1.80 g, 74.0 mmol)
-
Bromobenzene (11.0 g, 70.0 mmol)
-
Anhydrous Diethyl Ether or THF (250 mL)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Apparatus: Assemble a three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Flame-dry all glassware under vacuum and cool under a nitrogen or argon atmosphere.
-
Grignard Reagent Preparation: Add magnesium turnings to the flask. Prepare a solution of bromobenzene in 100 mL of anhydrous ether and add it to the dropping funnel. Add ~10 mL of this solution to the magnesium and wait for the reaction to initiate (cloudiness, gentle reflux). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.
-
Phthalide Synthesis (Inverse Addition): In a separate flame-dried flask, dissolve the phthalic anhydride in 150 mL of anhydrous ether/THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold phthalic anhydride solution via cannula or dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while the mixture is still cold. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3-phenylphthalide.
Protocol 2: HPLC Analysis for Reaction Monitoring
This method can be used to separate and quantify the desired phthalide, the keto-acid side product, and starting material.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Start with 30% A, ramp to 95% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Expected Elution Order: 2-Benzoylbenzoic acid (most polar, earliest elution) -> Phthalic Anhydride -> 3-Phenylphthalide (least polar, latest elution).
Visual Guides and Workflows
Caption: Reaction pathways in the synthesis of 3-substituted phthalides.
Caption: Troubleshooting workflow for identifying an unknown impurity.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Route to Phthalides - ChemistryViews [chemistryviews.org]
- 4. Sciencemadness Discussion Board - Phthalide and reductions of anhydride to lactone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN100439352C - A kind of method that phthalic anhydride catalyzes synthetic phthalide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Methoxy-Substituted Phthalides
Welcome to the technical support center for the synthesis of methoxy-substituted phthalides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of methoxy-substituted phthalides, presented in a question-and-answer format.
Issue 1: Low or No Yield in Directed Ortho-Lithiation
-
Question: I am attempting a directed ortho-lithiation of a methoxy-substituted aromatic compound using n-butyllithium (n-BuLi), but I am getting a low yield of my desired lithiated intermediate, or the reaction is not proceeding at all. What are the possible causes and solutions?
-
Answer: Low yields in directed ortho-lithiation are a common issue and can stem from several factors. Here is a systematic guide to troubleshooting this critical step:
-
Inadequate Reaction Conditions:
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Low Temperature: The lithiation of methoxy-substituted aromatics is typically performed at low temperatures, most commonly -78 °C (a dry ice/acetone bath), to ensure kinetic control and prevent side reactions.[1] Allowing the reaction to warm up can lead to undesired side reactions or decomposition of the lithiated species.
-
-
Reagent Quality and Stoichiometry:
-
n-BuLi Concentration: The concentration of commercially available n-BuLi can vary. It is highly recommended to titrate the n-BuLi solution to accurately determine its molarity before use.
-
TMEDA as an Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial. TMEDA chelates the lithium ion, breaking up n-BuLi aggregates and increasing its basicity and reactivity, which promotes efficient ortho-lithiation.[1] Use at least a stoichiometric equivalent of TMEDA relative to n-BuLi.
-
Choice of Organolithium Reagent: While n-BuLi is common, for some substrates, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) might be more effective due to their higher basicity. However, be aware that t-BuLi can sometimes favor deprotonation at other sites.[1]
-
-
Competing Side Reactions:
-
Benzylic Lithiation: If your methoxy-substituted aromatic compound also contains a benzylic proton, deprotonation at the benzylic position can compete with ortho-lithiation.[2][3] Switching to a lithium amide base like lithium diisopropylamide (LDA) can sometimes favor benzylic lithiation, so careful choice of base is important.[2][3]
-
Anionic Fries Rearrangement: In substrates with certain directing groups like carbamates, an anionic Fries rearrangement can occur, where the group migrates to the ortho position.[2][3]
-
-
Confirmation of Lithiation:
-
To confirm if lithiation has occurred, you can quench a small aliquot of the reaction mixture with a simple electrophile like deuterium oxide (D₂O) and analyze the product by NMR or mass spectrometry to check for deuterium incorporation at the ortho position.
-
-
Issue 2: Poor Yield in the Formylation Step
-
Question: After a successful ortho-lithiation, my formylation reaction with N,N-dimethylformamide (DMF) is giving a low yield of the desired 2-formyl-methoxybenzoic acid derivative. What could be the problem?
-
Answer: Low yields in the formylation step can be frustrating. Here are some common causes and their solutions:
-
Inefficient Quenching: The addition of the electrophile (DMF) must be done carefully. Add anhydrous DMF slowly at the low temperature of the lithiation reaction (-78 °C) to prevent side reactions.[1]
-
Reaction with the Intermediate: The initial adduct formed between the aryllithium and DMF can be unstable. It is important to perform an aqueous workup to hydrolyze this intermediate to the desired aldehyde.
-
Purity of DMF: Ensure that the DMF used is anhydrous, as any water will quench the aryllithium reagent before it can react with the DMF.
-
Issue 3: Incomplete Cyclization to the Phthalide Ring
-
Question: I have successfully synthesized the 2-formyl-methoxybenzoic acid precursor, but the subsequent cyclization to the phthalide is not working well. What conditions can I try to improve the yield?
-
Answer: The cyclization of the 2-formylbenzoic acid intermediate to the phthalide is a crucial lactonization step. If you are facing difficulties, consider the following:
-
Reduction of the Aldehyde: A common and effective method is the reduction of the aldehyde to the corresponding alcohol, which then readily cyclizes to the phthalide, often in situ. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
-
Acid or Base Catalysis: The lactonization can sometimes be promoted by acid or base catalysis. However, care must be taken as harsh conditions can lead to side reactions.
-
Azeotropic Removal of Water: If the cyclization is an equilibrium process, removing water azeotropically with a Dean-Stark apparatus in a suitable solvent like toluene can drive the reaction to completion.
-
Issue 4: Product Decomposition or Ring-Opening During Workup and Purification
-
Question: I seem to be losing my methoxy-substituted phthalide product during the aqueous workup or purification steps. Is the phthalide ring unstable?
-
Answer: Yes, the lactone ring of the phthalide can be susceptible to hydrolysis (ring-opening) under certain conditions. Here’s how to mitigate this:
-
Avoid Strong Basic Conditions: The lactone ring is particularly prone to hydrolysis under basic conditions (saponification).[4] During workup, if you need to neutralize acidic solutions, do so carefully and avoid making the solution strongly basic for extended periods.
-
Acidic Workup: An acidic workup is generally preferred to ensure the product remains in its lactone form.[4] However, very strong acidic conditions and prolonged heating can also promote hydrolysis, although generally to a lesser extent than basic conditions.[5][6] A mildly acidic workup (e.g., with dilute HCl or saturated ammonium chloride solution) is often optimal.
-
Purification: For purification by column chromatography, use a neutral grade of silica gel. The polarity of methoxy-substituted phthalides can vary, so a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) should be chosen based on TLC analysis.[5][7][8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the methoxy group in the synthesis of phthalides?
-
A1: The methoxy group serves as a powerful directing metalation group (DMG). Its oxygen atom can coordinate with the lithium atom of the organolithium reagent, which directs the deprotonation to the adjacent ortho position on the aromatic ring with high regioselectivity.[9]
-
-
Q2: Can I use other organolithium reagents besides n-BuLi for the ortho-lithiation?
-
A2: Yes, sec-butyllithium (s-BuLi) and tert-butyllithium (t-BuLi) are more basic than n-BuLi and can be more effective for less activated substrates.[3] However, their higher reactivity can sometimes lead to lower selectivity and side reactions. The choice of reagent should be optimized for the specific substrate.
-
-
Q3: How do I know if my ortho-lithiation reaction was successful before adding the electrophile?
-
A3: While direct analysis of the aryllithium intermediate is challenging, a common method to check for successful lithiation is to take a small aliquot from the reaction, quench it with D₂O, and analyze the resulting product by NMR or mass spectrometry to see if a deuterium atom has been incorporated at the ortho position.
-
-
Q4: What are some common side products in the synthesis of methoxy-substituted phthalides?
-
A4: Besides unreacted starting material, potential side products can include isomers from lithiation at other positions (less common with a strong directing group like methoxy), products from competing reactions like benzylic lithiation if applicable, and over-alkylation or other reactions of the electrophile. During workup, the ring-opened hydroxy acid is a potential byproduct if conditions are not carefully controlled.
-
-
Q5: What is the best way to purify my final methoxy-substituted phthalide product?
-
A5: Column chromatography on silica gel is a common and effective method for purifying phthalides.[5][7][8] The choice of eluent will depend on the polarity of your specific product and can be determined by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system can also be used to obtain highly pure product.
-
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for key steps in the synthesis of methoxy-substituted phthalides.
Table 1: Comparison of Bases for Directed Ortho-Lithiation of Methoxybenzene
| Entry | Base (equiv.) | Additive (equiv.) | Temperature (°C) | Time (h) | Electrophile | Product | Yield (%) |
| 1 | n-BuLi (1.2) | TMEDA (1.2) | -78 | 2 | DMF | 2-Methoxybenzaldehyde | ~70-85 |
| 2 | s-BuLi (1.2) | TMEDA (1.2) | -78 | 1 | DMF | 2-Methoxybenzaldehyde | ~80-95 |
| 3 | t-BuLi (1.2) | None | -78 | 2 | DMF | 2-Methoxybenzaldehyde | Variable |
| 4 | LDA (1.5) | None | -78 to 0 | 3 | DMF | 2-Methoxybenzaldehyde | Lower yields |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Table 2: Conditions for Cyclization of 2-Formyl-methoxybenzoic acids
| Entry | Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Formyl-4,5-dimethoxybenzoic acid | NaBH₄ | Methanol | 0 to RT | 2 | 6,7-Dimethoxyphthalide | >90 |
| 2 | 2-Formyl-3-methoxybenzoic acid | NaBH₄ | Ethanol | RT | 3 | 4-Methoxyphthalide | ~85-95 |
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxyphthalide from 2-Methoxybenzoic Acid
This protocol details a two-step synthesis of 7-methoxyphthalide starting from 2-methoxybenzoic acid via directed ortho-lithiation and subsequent formylation and cyclization.
Step 1: Directed Ortho-Lithiation and Formylation of 2-Methoxybenzoic Acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-methoxybenzoic acid (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of sec-butyllithium (s-BuLi) (2.2 eq) in cyclohexane dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. A color change is typically observed.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Quenching: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-formyl-6-methoxybenzoic acid.
Step 2: Reduction and Cyclization to 7-Methoxyphthalide
-
Reaction Setup: Dissolve the crude 2-formyl-6-methoxybenzoic acid from the previous step in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). This will also facilitate the cyclization to the phthalide.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 7-methoxyphthalide.
Visualizations
Experimental Workflow for Methoxy-Substituted Phthalide Synthesis
Caption: A generalized workflow for the synthesis of methoxy-substituted phthalides.
Troubleshooting Logic for Low Yield in Ortho-Lithiation
Caption: A logical workflow for troubleshooting low yields in ortho-lithiation.
Competing Pathways in the Synthesis of Methoxy-Substituted Phthalides
Caption: Competition between the desired ortho-lithiation and potential side reactions.
References
- 1. scribd.com [scribd.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
Technical Support Center: Synthesis of 3-Methoxyphthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Methoxyphthalide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in the synthesis of this compound typically arise from the starting materials and the specific synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, this could be 2-formyl-3-methoxybenzoic acid or 2-carbomethoxy-3-methoxybenzoic acid.[1][2]
-
Over-reduced Byproducts: If a strong reducing agent is used, the phthalide lactone ring can be further reduced to a diol.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., ethanol, toluene, tetrahydrofuran) are common.
-
Reagent-derived Impurities: Byproducts from the reagents used, for instance, from a reducing agent like sodium borohydride.
-
Side-reaction Products: Impurities can also arise from side reactions, such as the formation of isomeric byproducts.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly used purification techniques for solid organic compounds like this compound are recrystallization and flash column chromatography.[3]
-
Recrystallization is excellent for removing small amounts of impurities from a solid compound and can yield very high purity material.[4]
-
Flash Column Chromatography is highly effective for separating the desired product from impurities with different polarities, especially when impurities are present in significant quantities or have similar solubility profiles to the product.[5]
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a fast and effective method for qualitative purity assessment. By spotting your crude material and the purified product alongside each other on a TLC plate, you can visualize the removal of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: My final product is an off-white or yellowish solid instead of the expected white crystalline solid.
-
Possible Cause: The discoloration is likely due to the presence of colored, polar impurities from the reaction mixture.
-
Solution 1: Recrystallization with Charcoal Treatment.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).[6]
-
Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization. The resulting crystals should be colorless.[7]
-
-
Solution 2: Flash Column Chromatography.
-
If recrystallization is ineffective, flash column chromatography using a silica gel stationary phase can separate the colored, polar impurities from the less polar this compound. A typical mobile phase would be a mixture of hexane and ethyl acetate.[8]
-
Problem 2: NMR analysis of my product shows the presence of unreacted starting material (e.g., 2-formyl-3-methoxybenzoic acid).
-
Possible Cause: The reaction did not go to completion, or the workup procedure was insufficient to remove the acidic starting material.
-
Solution 1: Aqueous Base Wash.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will react with the base and move into the aqueous layer.
-
Separate the organic layer, dry it with an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrate it to recover the product before further purification.
-
-
Solution 2: Flash Column Chromatography.
-
The starting material, being a carboxylic acid, is significantly more polar than the this compound product. Flash chromatography will effectively separate these two compounds.
-
Problem 3: The yield after recrystallization is very low.
-
Possible Cause 1: Too much solvent was used during the dissolution step. The goal is to create a saturated solution at the solvent's boiling point.[6]
-
Solution 1: After filtering the crystals, concentrate the mother liquor (the remaining solution) by boiling off some of the solvent and cool it again to obtain a second crop of crystals.
-
Possible Cause 2: The product is significantly soluble in the cold recrystallization solvent.
-
Solution 2: Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) to maximize crystal formation before filtration.[7]
-
Possible Cause 3: The chosen solvent is not ideal.
-
Solution 3: Perform a solvent screen with small amounts of the crude product to find a solvent in which the product is highly soluble when hot but poorly soluble when cold.[7]
Data Presentation: Purification Method Comparison
The following table provides an illustrative comparison of the effectiveness of different purification methods on a crude sample of this compound.
| Purification Method | Purity by HPLC (Area %) | Yield (%) | Observations |
| Crude Product | 85.2% | 100% | Yellowish solid with multiple impurity peaks on HPLC. |
| Single Recrystallization (Ethanol/Water) | 98.5% | 75% | Off-white crystalline solid.[6] |
| Recrystallization with Charcoal | 99.1% | 72% | White crystalline solid. |
| Flash Column Chromatography (Hexane:Ethyl Acetate Gradient) | >99.5% | 85% | White crystalline solid; baseline separation of impurities.[9][10] |
Note: The data presented above is for illustrative purposes and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on general procedures for purifying solid organic compounds.[6][7][11]
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable system where the compound is soluble in the hot solvent but insoluble in the cold solvent. An ethanol/water mixture is often a good starting point.[8][9]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the solution while hot through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before cooling.[11]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purifying organic compounds using flash chromatography.[10][12]
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.3.
-
Column Packing:
-
Plug a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Fill the column with silica gel as a slurry in the least polar solvent of your chosen eluent system (e.g., hexane).
-
Allow the silica to settle into a packed bed, ensuring there are no cracks or air bubbles. Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent (like dichloromethane).
-
Carefully add the sample solution to the top of the silica gel column.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using compressed air or a pump) to force the eluent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Decision Tree for Purification.
References
- 1. 2-Formyl-3-methoxybenzoic acid | C9H8O4 | CID 12730356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. santaisci.com [santaisci.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Analysis of Phthalide Compounds
Welcome to the Technical Support Center for Phthalide Compound Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that can be encountered during the analysis of phthalide compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main stability issues I should be aware of when analyzing phthalide compounds?
A1: Phthalide compounds, particularly those with unsaturated side chains like Z-ligustilide, are susceptible to several degradation pathways that can affect the accuracy and reproducibility of your analysis. The primary stability concerns include:
-
Hydrolysis: The lactone ring, which is the core structure of phthalides, can undergo hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of the corresponding 2-hydroxymethylbenzoic acid derivative. The rate of hydrolysis is pH-dependent, with the lactone form being more stable at low pH.[1]
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of phthalide compounds, forming various oxidized derivatives. This process can be accelerated by light and elevated temperatures.[2]
-
Isomerization: Phthalides with exocyclic double bonds, such as Z-ligustilide, can undergo isomerization to their more stable E-isomers.
-
Dimerization and Polymerization: Some phthalides, especially when exposed to light, can form dimers and trimers, which can complicate chromatographic analysis.
-
Thermal Degradation: High temperatures, particularly in the injection port of a gas chromatograph, can cause degradation of thermally labile phthalides.
Q2: I'm seeing unexpected peaks in my chromatogram. What could be the cause?
A2: Unexpected peaks when analyzing phthalide compounds can arise from several sources:
-
Degradation Products: As mentioned in Q1, phthalides can degrade to form various byproducts. For example, Z-ligustilide degradation can produce senkyunolide I, senkyunolide H, (E)-6,7-trans-dihydroxyligustilide, and (Z)-6,7-epoxyligustilide.[2]
-
Contamination: Phthalates, which are structurally different from phthalides but are ubiquitous plasticizers, can leach from lab consumables (e.g., pipette tips, vials, solvents) and contaminate your sample, leading to extraneous peaks.
-
System Carryover: If a previously analyzed sample was highly concentrated, you might observe carryover peaks in subsequent runs.
-
Solvent Impurities: Impurities in your analytical solvents can also appear as unexpected peaks.
Q3: How can I minimize the degradation of my phthalide samples during storage and analysis?
A3: To minimize degradation, consider the following precautions:
-
Storage Conditions: Store phthalide standards and samples at low temperatures (e.g., -20°C) in the dark to slow down thermal and photodegradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Solvent Selection: Use high-purity solvents and consider the polarity and protic nature of the solvent, as protic solvents may facilitate hydrolysis. Preparing fresh solutions before analysis is recommended.
-
pH Control: If working with aqueous solutions, maintain a slightly acidic pH to favor the stability of the lactone ring.
-
Antioxidants: For particularly sensitive compounds, the addition of antioxidants like Vitamin C may improve stability in aqueous solutions.
-
Light Protection: Protect solutions from direct light exposure by using amber vials or covering them with aluminum foil.
Q4: My phthalide peak is tailing in my GC/LC chromatogram. What should I do?
A4: Peak tailing for phthalide compounds can be caused by several factors:
-
Active Sites: Phthalides can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column, leading to peak tailing. Using a deactivated liner and a highly deactivated column is recommended.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample to see if the peak shape improves.
-
Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak distortion.
-
Column Contamination: Contamination at the head of the column can cause peak tailing. Trimming the first few centimeters of the column may resolve the issue.[2]
Troubleshooting Guides
Guide 1: Investigating Sample Degradation
This guide provides a systematic approach to identifying and mitigating the degradation of phthalide compounds during analysis.
Initial Observation: You observe a decrease in the peak area of your target phthalide, the appearance of new, unidentified peaks, or poor reproducibility between injections.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting phthalide degradation.
Guide 2: Addressing Chromatographic Issues
This guide helps to resolve common chromatographic problems encountered during phthalide analysis.
Initial Observation: You are experiencing peak tailing, peak splitting, or broad peaks for your phthalide analyte.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting chromatographic peak shape issues.
Data Presentation
Table 1: Factors Influencing Phthalide Stability and Recommended Mitigation Strategies
| Factor | Potential Impact on Phthalide Stability | Recommended Mitigation Strategy |
| pH | Lactone ring hydrolysis under basic conditions. | Maintain a slightly acidic pH in aqueous solutions. |
| Temperature | Increased rate of degradation. | Store samples and standards at low temperatures (-20°C or below). Use the lowest possible GC inlet temperature. |
| Light | Photodegradation, dimerization, and isomerization. | Protect solutions from light using amber vials or by wrapping with foil. |
| Oxygen | Oxidation of the phthalide molecule. | Store samples under an inert atmosphere (argon or nitrogen). |
| Solvent | Protic solvents can facilitate hydrolysis. | Use high-purity, aprotic solvents when possible. Prepare solutions fresh. |
Table 2: Comparison of Analytical Techniques for Phthalide Analysis
| Analytical Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV/DAD | Robust, widely available, good for quantitative analysis of known compounds. | Lower sensitivity and specificity compared to MS. | Routine quality control and quantification of major phthalide components. |
| LC-MS/MS | High sensitivity and specificity, suitable for complex matrices and trace analysis. | Higher cost and complexity. | Identification and quantification of low-level phthalides and their degradation products in complex samples. |
| GC-MS | High resolution for volatile and semi-volatile phthalides, provides structural information. | Potential for thermal degradation of labile compounds in the inlet. | Analysis of thermally stable phthalides and identification of unknown volatile degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Phthalide Compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the phthalide compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid phthalide compound to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV/DAD or LC-MS).
-
Monitor for the appearance of new peaks and a decrease in the main peak area.
4. Data Evaluation:
-
Calculate the percentage degradation of the phthalide compound under each stress condition.
-
Characterize the major degradation products using LC-MS/MS or other appropriate techniques.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting HPLC Separation of Phthalide Isomers
Welcome to the technical support center for the HPLC separation of phthalide isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating phthalide isomers by HPLC?
A1: The most frequent challenges in separating phthalide isomers, which include both positional isomers and enantiomers, are poor resolution (co-elution) and peak tailing. These issues arise from the structural similarity of the isomers, which results in very close physicochemical properties and, consequently, similar retention behaviors on the chromatographic column.[1] For chiral separations, achieving baseline resolution of enantiomers requires a highly selective chiral stationary phase.
Q2: Which type of HPLC column is best for separating phthalide isomers?
A2: The choice of column is critical and depends on the type of isomers being separated.
-
For positional isomers (achiral separation): While C18 columns are a common starting point in reversed-phase HPLC, Phenyl-Hexyl columns often provide superior resolution for aromatic isomers like phthalides.[2][3][4][5] The phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of the phthalide molecules.[2][4]
-
For enantiomers (chiral separation): Polysaccharide-based chiral stationary phases (CSPs) are widely used and have shown success in separating enantiomers of phthalide derivatives and structurally similar compounds.[6][7][8][9] Examples include teicoplanin-based columns (e.g., Astec Chirobiotic T) and cellulose or amylose-based columns (e.g., Chiralpak and Chiralcel series).[6][7] The selection of the specific chiral column is often empirical and may require screening several different CSPs.[8][9]
Q3: How does the mobile phase composition affect the separation of phthalide isomers?
A3: The mobile phase composition is a powerful tool for optimizing the separation of phthalide isomers. Key parameters to consider are:
-
Organic Modifier: In reversed-phase HPLC, acetonitrile and methanol are the most common organic modifiers. They offer different selectivities, so it is often beneficial to try both to see which provides better resolution.
-
pH of the Aqueous Phase: For ionizable phthalide derivatives, the pH of the mobile phase can significantly influence retention and peak shape. It is generally recommended to use a buffered mobile phase to maintain a stable pH. For acidic compounds, operating at a pH below their pKa can improve peak shape.
-
Mobile Phase Additives: For chiral separations, the addition of small amounts of acidic or basic modifiers to the mobile phase can be necessary to facilitate chiral recognition and optimize the separation.[10] For basic analytes, a basic additive like diethylamine (DEA) may be required, while acidic compounds might benefit from an acidic additive like trifluoroacetic acid (TFA) or formic acid.[10]
Q4: Can adjusting the column temperature improve the separation of phthalide isomers?
A4: Yes, adjusting the column temperature can impact the separation in several ways:
-
Reduced Retention Times: Increasing the temperature generally leads to shorter retention times.
-
Improved Peak Efficiency: Higher temperatures can result in sharper peaks due to increased mass transfer efficiency.
-
Changes in Selectivity: Temperature can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution of closely eluting peaks. Experimenting with temperatures in the range of 20-40°C is a common practice.[11]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Phthalide Isomers
Symptoms:
-
Peaks are not baseline separated.
-
Two or more isomers elute as a single, broad peak.
-
Inaccurate and inconsistent quantification due to overlapping peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of phthalide isomers.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Adjust the organic modifier concentration: In reversed-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Switch the organic modifier: If using acetonitrile, try methanol, and vice versa. The different selectivities of these solvents can significantly impact the resolution of isomers.
-
Adjust the mobile phase pH: For phthalide derivatives with acidic or basic functional groups, controlling the pH with a suitable buffer is crucial. A pH change can alter the ionization state of the analytes and improve separation.
-
Incorporate mobile phase additives (for chiral separations): For enantiomeric separations, adding a small concentration (typically 0.1%) of an acidic (e.g., TFA, formic acid) or basic (e.g., DEA) modifier can enhance chiral recognition.[10]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
For positional isomers , consider switching from a standard C18 column to a Phenyl-Hexyl column to leverage potential π-π interactions.[2][3][4][5]
-
For enantiomers , screen a variety of chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based CSPs are a good starting point.[6][7][8][9]
-
-
Adjust the Column Temperature:
-
Vary the column temperature within a range of 20-40°C.[11] Lower temperatures can sometimes increase selectivity in chiral separations, while higher temperatures can improve peak efficiency.
-
-
Check System Suitability:
-
Ensure that the HPLC system is performing optimally. Check for leaks, ensure the pump is delivering a consistent flow rate, and verify that the injector is functioning correctly.
-
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and reduced accuracy in quantification.
Troubleshooting Workflow:
Caption: Common causes and solutions for peak tailing.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Phthalides, especially those with basic functional groups, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Lower the pH of the mobile phase (e.g., to pH 3-5) to suppress the ionization of silanol groups.[11] Using a well-endcapped column or adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can also mask these active sites.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Data Presentation
Table 1: HPLC Conditions for Chiral Separation of 3-n-Butylphthalide (NBP) Enantiomers
| Parameter | Condition |
| Column | Astec Chirobiotic T (teicoplanin-based) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic |
| Flow Rate | 0.6 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Run Time | < 11.0 min |
| LLOQ | 5.00 ng/mL for each enantiomer |
| Source:[6][7] |
Table 2: HPLC Conditions for Achiral Separation of Phthalide Derivatives
| Parameter | Method 1 (General Phthalide Derivatives) | Method 2 (Phthalides in Angelica sinensis) |
| Column | Phenyl-Hexyl or Phenyl | C18 |
| Mobile Phase | Acetonitrile and Methanol in buffered aqueous solution (pH 3-5) | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.8 - 1.2 mL/min | 0.4 mL/min |
| Column Temperature | 20 - 35 °C | 40 °C |
| Detection | UV at 226-230 nm or 280 nm | Tandem Mass Spectrometry (MS/MS) |
| Source:[11][12] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh a suitable amount of the sample.
-
Dissolution: Dissolve the sample in a predetermined volume of a solvent compatible with the initial mobile phase conditions. For reversed-phase HPLC, a mixture of water and the organic modifier (e.g., acetonitrile or methanol) is often a good choice.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration for analysis.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.[13]
Protocol 2: Chiral HPLC Method Development for Phthalide Enantiomers
This protocol provides a starting point for developing a chiral separation method, based on approaches used for 3-n-butylphthalide.
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase (CSP), such as a teicoplanin-based column (e.g., Astec Chirobiotic T) or a cellulose/amylose-based column.
-
-
Initial Mobile Phase Screening:
-
Normal Phase Mode: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (v/v) n-hexane/isopropanol.
-
Reversed-Phase Mode: Start with a mobile phase of a buffered aqueous solution (e.g., ammonium bicarbonate or formic acid in water) and an organic modifier (acetonitrile or methanol).
-
-
Instrument Setup:
-
Set the column temperature to 25°C.
-
Set the flow rate to a typical value for the column dimensions (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).
-
Set the UV detection wavelength based on the UV absorbance maximum of the phthalide isomer. A photodiode array (PDA) detector is useful for determining the optimal wavelength.
-
-
Sample Preparation:
-
Dissolve the racemic phthalide sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Monitor the chromatogram for the elution of two peaks corresponding to the enantiomers.
-
-
Optimization:
-
If resolution is poor, systematically adjust the mobile phase composition. In normal phase, vary the percentage of the alcohol modifier. In reversed-phase, adjust the organic modifier percentage and the pH.
-
If necessary, add a small amount (0.1%) of an acidic or basic additive to the mobile phase.[10]
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
Caption: Workflow for chiral HPLC method development for phthalide isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. support.waters.com [support.waters.com]
- 3. lcms.cz [lcms.cz]
- 4. separationmethods.com [separationmethods.com]
- 5. welch-us.com [welch-us.com]
- 6. Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof - Google Patents [patents.google.com]
- 12. Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing GC-MS Parameters for Phthalide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection and quantification of phthalides.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-MS parameters for phthalide analysis?
A1: For initial method development, you can adapt parameters from established phthalate analysis methods due to structural similarities.[1][2] A good starting point is a system equipped with a DB-5MS or HP-5ms column.[3] Pulsed splitless injection is often used to maximize the transfer of analytes to the column.[4]
Q2: Which GC column stationary phase is best for separating phthalides?
A2: The choice of stationary phase is critical for resolving structurally similar phthalides. For phthalate analysis, which can be a good proxy, Rtx-440 and Rxi-XLB columns have demonstrated excellent resolution for complex mixtures.[1][2] Commonly used columns in order of popularity are 5-type, XLB-type, 35-type, 17-type, 50-type, and 1-type.[1]
Q3: What is the most effective ionization technique for phthalide analysis?
A3: Electron Ionization (EI) is a common and robust technique for GC-MS analysis of semi-volatile compounds like phthalides.[3] For high-molecular-weight phthalides that may not ionize well with EI, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative, as it often yields the molecular ion as the base peak.[3]
Q4: How can I improve the sensitivity of my phthalide analysis?
A4: To enhance sensitivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[4] This involves monitoring specific fragment ions characteristic of your target phthalides, which increases the signal-to-noise ratio. For many phthalates, a common fragment ion is m/z 149, which can be a good starting point for identifying characteristic phthalide ions.[1][5] Additionally, using a splitless injection technique ensures that the entire sample is transferred to the GC column, maximizing sensitivity for trace-level analysis.[3][4]
Q5: What are the characteristic mass spectral fragmentation patterns for phthalides?
A5: The fragmentation of phthalides is dependent on their specific structure. For many phthalate esters, a common base peak is observed at m/z 149, corresponding to the phthalic anhydride ion.[5][6][7] The fragmentation of the molecular ion often occurs on the aliphatic side chain via McLafferty rearrangement and α-cleavage.[6] For Z-ligustilide, a common phthalide, specific degradation products can be monitored by GC-MS.[8] It is recommended to run a standard of your target phthalide to determine its characteristic fragmentation pattern and select appropriate ions for SIM mode.
Troubleshooting Guides
Problem 1: Poor peak shape (tailing or fronting)
| Possible Cause | Troubleshooting Step |
| Active sites in the injector or column | Deactivate the injector liner with silylation or use a pre-treated liner. Condition the column according to the manufacturer's instructions. |
| Column contamination | Bake out the column at a high temperature (within its specified limits). If contamination persists, trim the first few centimeters of the column. |
| Improper flow rate | Optimize the carrier gas flow rate for your column dimensions and analytes. |
| Sample overload | Dilute the sample or use a split injection for more concentrated samples. |
Problem 2: High background or ghost peaks
| Possible Cause | Troubleshooting Step |
| Contaminated carrier gas | Ensure high-purity carrier gas and check that gas traps are functioning correctly. |
| Injector septum bleed | Use high-quality, low-bleed septa and replace them regularly. |
| Contamination from sample preparation | Avoid using plastic labware, as phthalates (and potentially phthalides) can leach out.[9] Use high-purity solvents and meticulously clean all glassware.[9] |
| Carryover from previous injections | Run solvent blanks between samples. Clean the injector liner and syringe. |
Problem 3: Low or no signal for the target phthalide
| Possible Cause | Troubleshooting Step |
| Analyte instability | Some phthalides, like Z-ligustilide, are known to be unstable and can degrade rapidly, especially at high temperatures.[8][10] Optimize injector temperature and consider gentler extraction techniques.[10] |
| Incorrect MS parameters | Ensure the MS is tuned correctly and that the selected ions in SIM mode are appropriate for your target phthalide. |
| Leaks in the GC-MS system | Check for leaks at all fittings and connections using an electronic leak detector. |
| Inefficient extraction | Optimize the sample preparation method, including solvent choice and extraction time.[11] |
Quantitative Data Summary
Table 1: Recommended GC Columns for Phthalate/Phthalide Analysis
| Stationary Phase | Common Trade Names | Key Features | Reference |
| 5% Phenyl-methylpolysiloxane | DB-5MS, HP-5ms, Rxi-5ms | General purpose, robust, good for a wide range of semi-volatile compounds. | [1][3] |
| Proprietary Crossbond Silarylene | Rtx-440 | Excellent resolution for complex phthalate mixtures. | [1][2] |
| Low-polarity Crossbond Phenyl-methyl | Rxi-XLB | Also shows superior resolution for phthalate analysis. | [1][2] |
Table 2: Example GC-MS Method Parameters for Phthalate Analysis
| Parameter | Setting | Reference |
| Injector | Splitless, 300 °C | [3] |
| Carrier Gas | Helium, constant flow of 2 mL/min | [3] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | [3] |
| Oven Program | 50 °C (1 min), then 20 °C/min to 320 °C (hold 2.5 min) | [3] |
| MS Source | APCI, 140 °C | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Phthalides in Liquid Samples
This protocol is adapted from methods for phthalate extraction from non-alcoholic beverages.[11]
Materials:
-
15 mL and 50 mL centrifuge tubes
-
n-hexane (high purity)
-
Methanol (high purity)
-
10% NaCl solution
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
0.22 µm PTFE syringe filter
Procedure:
-
Transfer 5.00 mL of the liquid sample into a 15 mL centrifuge tube.
-
Add 1.5 mL of methanol and vortex to mix.
-
Transfer the mixture to an extraction funnel and add 15 mL of n-hexane.
-
Shake the funnel vigorously for 7 minutes and then let the phases separate for 5 minutes.
-
If an emulsion forms, add 0.5 mL of 10% NaCl solution to break it.
-
Collect the n-hexane (upper) layer in a 50 mL centrifuge tube.
-
Repeat the extraction with another 15 mL of n-hexane and combine the extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen.[11]
-
Reconstitute the residue in a known volume of n-hexane (e.g., 1 mL).
-
Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.
Protocol 2: Headspace Single-Drop Microextraction (HS-SDME) for Z-ligustilide in Plasma
This is a summary of a method developed for the determination of Z-ligustilide in rabbit plasma.[12]
Materials:
-
GC-MS system
-
Microsyringe for SDME
-
Extraction solvent (optimized during method development)
-
Sample vials with septa
-
Stirring plate
Procedure:
-
Place the plasma sample in a sample vial.
-
The HS-SDME procedure is performed by exposing a microdrop of a suitable organic solvent to the headspace above the sample.
-
The vial is heated and stirred to facilitate the partitioning of Z-ligustilide from the sample matrix into the headspace and then into the solvent microdrop.
-
After a defined extraction time, the microdrop is retracted into the syringe.
-
The syringe is then used to inject the extracted analytes directly into the GC-MS for analysis.
-
Key parameters to optimize include solvent selection, solvent volume, sample temperature, extraction time, and stirring rate.[12]
Visualizations
Caption: General experimental workflow for phthalide analysis by GC-MS.
Caption: A logical troubleshooting guide for common GC-MS issues.
References
- 1. gcms.cz [gcms.cz]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. fses.oregonstate.edu [fses.oregonstate.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Dynamic Nature of the Ligustilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 10. Optimization of pressurized liquid extraction for Z-ligustilide, Z-butylidenephthalide and ferulic acid in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast determination of Z-ligustilide in plasma by gas chromatography/mass spectrometry following headspace single-drop microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Methoxyphthalide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Methoxyphthalide in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are hydrolysis, photodegradation, and oxidation. Hydrolysis is a major concern and can occur under both acidic and alkaline conditions, leading to the opening of the lactone ring. Photodegradation can occur upon exposure to light, while oxidation can be initiated by oxidizing agents or atmospheric oxygen.
Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?
A2: To minimize degradation, this compound solutions should be stored in a cool, dark place. It is recommended to use amber vials to protect against light exposure. Solutions should be prepared in aprotic solvents if possible and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For aqueous solutions, buffering to a slightly acidic to neutral pH (around pH 4-6) can help minimize hydrolysis. Long-term storage in a frozen state (-20°C or -80°C) is advisable for stock solutions.
Q3: Which solvents are recommended for preparing this compound solutions to enhance stability?
A3: For optimal stability, it is best to use aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane. If aqueous solutions are necessary, it is crucial to control the pH and minimize the presence of nucleophiles. Preparing stock solutions in a non-aqueous solvent and diluting into the aqueous medium immediately before use is a good practice.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most effective way to monitor the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for identifying new peaks that may correspond to degradation products.
Troubleshooting Guides
Issue: I am observing a rapid loss of this compound in my aqueous solution, even when stored in the refrigerator.
-
Potential Cause 1: pH-mediated Hydrolysis. The pH of your aqueous solution may be too high (alkaline) or too low (acidic), accelerating the hydrolysis of the lactone ring.
-
Troubleshooting Step: Measure the pH of your solution. Adjust the pH to a slightly acidic to neutral range (pH 4-6) using a suitable buffer system (e.g., acetate or phosphate buffer).
-
-
Potential Cause 2: Microbial Contamination. If the solution is not sterile, microbial growth can lead to enzymatic degradation.
-
Troubleshooting Step: Filter-sterilize your aqueous solutions using a 0.22 µm filter before storage.
-
Issue: My this compound solution is turning yellow over time.
-
Potential Cause: Photodegradation or Oxidation. Exposure to light or oxygen can lead to the formation of colored degradation products.
-
Troubleshooting Step 1: Store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Troubleshooting Step 2: Prepare and store solutions under an inert atmosphere (e.g., by purging the solvent and headspace with nitrogen or argon) to minimize oxidation.
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Solution
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (<4) or Alkaline (>7) | Increased rate of hydrolysis | Maintain pH between 4 and 6 |
| Temperature | Elevated temperatures | Increased degradation rate | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) |
| Light | Exposure to UV or visible light | Potential for photodegradation | Protect solutions from light using amber vials or by storing in the dark |
| Oxygen | Presence of atmospheric oxygen | Potential for oxidative degradation | Prepare and store solutions under an inert atmosphere (e.g., nitrogen, argon) |
| Solvent | Protic solvents (e.g., water, methanol) | Can participate in hydrolysis | Use aprotic solvents (e.g., acetonitrile, THF) when possible |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette or a clear vial) to a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4]
-
A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound degradation.
References
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for 3-Methoxyphthalide Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Methoxyphthalide, a naturally occurring lactone with potential pharmacological activities, is crucial for quality control in herbal medicine, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such compounds. This guide provides an objective comparison of a proposed HPLC method for this compound with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, supported by typical experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the quantification of non-volatile and thermally stable compounds.[1] It offers excellent reproducibility and is suitable for routine quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and semi-volatile compounds.[1] It provides high sensitivity and specificity, with the mass spectrometer offering definitive compound identification.[2]
The following tables summarize the expected performance characteristics of a proposed HPLC-UV method for this compound, alongside typical performance data for phthalate analysis using GC-MS.
Data Presentation: Performance Characteristics
Table 1: Proposed HPLC-UV Method Performance for this compound (Based on Structurally Similar Compounds)
| Validation Parameter | Proposed Performance Characteristic |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: Typical GC-MS Method Performance for Phthalate Analysis
| Validation Parameter | Typical Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This protocol is based on methods developed for the analysis of 3-n-butylphthalide and senkyunolide A.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water. A typical starting point would be a gradient from 30% Acetonitrile to 70% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 228 nm or 280 nm (to be optimized based on the UV spectrum of this compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Solution: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase.
4. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted standard solutions. The concentration at which the signal-to-noise ratio is 3:1 is the LOD, and 10:1 is the LOQ.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.
-
Precision: Analyze replicate injections of a standard solution to determine repeatability (intra-day precision) and analyze on different days for intermediate precision (inter-day precision).
Typical GC-MS Method for Phthalate Analysis
This protocol is a general procedure for the analysis of phthalates and can be adapted for this compound.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Organic solvent for extraction (e.g., hexane, dichloromethane)
-
This compound reference standard
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). Prepare a series of working standards by dilution.
-
Sample Solution: Use liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix. The final extract is concentrated and may require derivatization depending on the compound's volatility and thermal stability.
4. Validation Parameters:
-
Validation parameters are assessed similarly to the HPLC method, with a focus on the linearity of the response, sensitivity (LOD/LOQ), accuracy, and precision of the measurements.
Mandatory Visualization
Caption: Workflow for the proposed HPLC analysis of this compound.
Caption: Logical comparison of HPLC-UV and GC-MS for this compound analysis.
References
A Comparative Guide to GC-MS and HPLC Methods for Phthalide Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of bioactive compounds, the accurate quantification of phthalides is of significant interest. Phthalides, a class of aromatic lactones found in various medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, exhibit a wide range of pharmacological activities.[1][2] This guide provides an objective comparison of two primary analytical techniques for phthalide quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data to aid in method selection and validation.
Quantitative Performance: A Side-by-Side Comparison
Both GC-MS and HPLC are robust methods for the quantification of phthalides, each with its own set of advantages. GC-MS is well-suited for the analysis of volatile and thermally stable phthalides, offering high separation efficiency and definitive compound identification through mass spectral data.[2] Conversely, HPLC is advantageous for the analysis of less volatile or thermally labile phthalides and can be readily coupled with various detectors, including Diode Array Detectors (DAD) and Mass Spectrometers (MS).[3][4]
The selection between these two methods often depends on the specific phthalides of interest, the complexity of the sample matrix, and the desired sensitivity. The following tables summarize the quantitative performance of GC-MS and HPLC methods for the analysis of common phthalides, compiled from various studies.
Table 1: GC-MS Method Performance for Phthalide Quantification
| Phthalide | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| Z-Ligustilide | >0.99 | 0.02 µg/mL | 0.06 µg/mL | 95.2 - 104.5 | < 5.0 | [5] |
| 3-n-Butylphthalide | >0.99 | 0.01 µg/mL | 0.04 µg/mL | 96.1 - 103.8 | < 4.5 | [5] |
| Senkyunolide A | >0.99 | 0.03 µg/mL | 0.10 µg/mL | 94.8 - 105.1 | < 5.5 | [5] |
Table 2: HPLC Method Performance for Phthalide Quantification
| Phthalide | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| Senkyunolide A | >0.999 | 12.5 µg/g | - | 96.91 - 101.50 | < 2.38 | [3][4] |
| Z-Ligustilide | >0.99 | - | - | - | - | [6] |
| Senkyunolide I | >0.99 | - | - | - | - | [7] |
| Senkyunolide H | >0.99 | - | - | - | - | [7] |
| Z-Butylidenephthalide | >0.99 | - | - | - | - | [7] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the GC-MS and HPLC analysis of phthalides.
GC-MS Method for Phthalide Quantification
This protocol provides a general framework for the quantitative analysis of phthalides in plant extracts.
1. Sample Preparation (Pressurized Liquid Extraction - PLE):
-
Accurately weigh the dried and powdered plant material.
-
Mix the sample with a dispersing agent (e.g., diatomaceous earth).
-
Perform PLE using a suitable solvent, such as a mixture of n-hexane and acetone.
-
Collect the extract and adjust to a final volume.
-
Filter the extract through a 0.45 µm filter prior to GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: Agilent 5977B MS or similar.
-
Column: SH-Rxi-5Sil (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of the target phthalides at different concentrations to construct a calibration curve. A correlation coefficient (R²) > 0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]
-
Accuracy (Recovery): Spike a blank matrix with a known concentration of the phthalide standards and perform the entire analytical procedure. The recovery is calculated as the percentage of the measured concentration to the spiked concentration.
-
Precision (Repeatability): Analyze replicate samples of the same concentration to assess the closeness of the results. Precision is typically expressed as the relative standard deviation (RSD).
HPLC Method for Phthalide Quantification
This protocol outlines a general procedure for the HPLC analysis of phthalides.
1. Sample Preparation (Ultrasonic Extraction):
-
Accurately weigh the powdered plant material.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Perform ultrasonic extraction for a defined period.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter before HPLC injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or similar.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maxima of the target phthalides (e.g., 280 nm).[9]
3. Method Validation:
-
The validation parameters (Linearity, LOD, LOQ, Accuracy, and Precision) are assessed in a similar manner to the GC-MS method.
Visualizing the Methodologies
To better illustrate the processes involved, the following diagrams outline the experimental workflows and a comparison of the analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Quantification of ligustilides in the roots of Angelica sinensis and related umbelliferous medicinal plants by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of phenylpropanoids and butylidenephthalides in <i>Angelica sinensis</i> (Oliv.) Diels from different regions and processing methods by high-performance liquid chromatography combined with chemometrics - ProQuest [proquest.com]
- 8. wjarr.com [wjarr.com]
- 9. Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary synthetic methodologies for the production of 3-Methoxyphthalide, a valuable intermediate in organic synthesis. The comparison focuses on key performance indicators such as reaction yield, purity, and the nature of the starting materials. Detailed experimental protocols are provided for each method, and the reaction pathways are visualized to facilitate a clear understanding of the chemical transformations.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Material | Key Intermediates | Typical Yield | Reaction Time | Key Advantages | Potential Challenges |
| Method 1 | 2-Carboxybenzaldehyde | 3-Hydroxyphthalide (in situ) | Good to Excellent | Short | One-pot reaction, readily available starting material. | Sensitivity of the starting material to oxidation. |
| Method 2 | Phthalide | 3-Chlorophthalide | Good | Moderate | Utilizes a stable starting material. | Two-step process, requires handling of a chlorinating agent. |
| Method 3 | Phthalic Anhydride | 2-Carbomethoxybenzoic acid, Methyl 2-(hydroxymethyl)benzoate | Moderate to Good | Long | Cost-effective starting material. | Multi-step synthesis, requires a reduction step. |
Method 1: Acid-Catalyzed Etherification of 2-Carboxybenzaldehyde
This method leverages the tautomeric equilibrium between 2-carboxybenzaldehyde and 3-hydroxyphthalide. In the presence of an acid catalyst, the hydroxyl group of 3-hydroxyphthalide is protonated, forming a good leaving group (water). Subsequent nucleophilic attack by methanol yields the desired this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-carboxybenzaldehyde (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Acid Catalysis: To the stirred solution, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Method 2: From Phthalide via Nucleophilic Substitution
This two-step synthesis begins with the chlorination of phthalide to form 3-chlorophthalide. This intermediate is then subjected to nucleophilic substitution with sodium methoxide, where the methoxide ion displaces the chloride to yield this compound.
Experimental Protocol
Step 1: Synthesis of 3-Chlorophthalide
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, melt phthalide (1.0 eq).
-
Chlorination: While stirring vigorously, bubble dry chlorine gas through the molten phthalide. The reaction is typically carried out at a temperature of 130-140 °C.
-
Monitoring: Monitor the reaction by weighing the flask periodically until the theoretical weight gain for monochlorination is achieved.
-
Purification: The crude 3-chlorophthalide can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-chlorophthalide (1.0 eq) in anhydrous methanol.
-
Nucleophilic Substitution: Add a solution of sodium methoxide in methanol (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Work-up: After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain this compound.
Method 3: From Phthalic Anhydride via Reduction and Cyclization
This multi-step approach starts with the methanolysis of phthalic anhydride to produce 2-carbomethoxybenzoic acid. The carboxylic acid functionality is then selectively reduced to a primary alcohol, which subsequently undergoes intramolecular cyclization to form this compound.
Experimental Protocol
Step 1: Synthesis of 2-Carbomethoxybenzoic Acid
-
Methanolysis: In a round-bottom flask, suspend phthalic anhydride (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Reaction: Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.
-
Isolation: Cool the solution to room temperature and remove the methanol under reduced pressure to obtain 2-carbomethoxybenzoic acid as a white solid. This product is often used in the next step without further purification.
Step 2: Reduction and Cyclization to this compound
-
Reduction: Dissolve 2-carbomethoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF). Cool the solution to 0 °C and add a suitable reducing agent (e.g., borane-tetrahydrofuran complex, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Cyclization: Quench the reaction by the slow addition of methanol. The reaction mixture is then typically worked up with an acidic aqueous solution, which facilitates the in-situ cyclization of the intermediate methyl 2-(hydroxymethyl)benzoate to this compound.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
The choice of the most suitable synthesis method for this compound will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. Method 1 offers a direct and efficient one-pot synthesis from 2-carboxybenzaldehyde. Method 2 provides a reliable two-step route from the stable starting material, phthalide. Method 3 is a viable option when starting from the inexpensive bulk chemical, phthalic anhydride, although it involves multiple transformations. For drug development and process chemistry, the scalability, safety, and overall cost-effectiveness of each route should be carefully evaluated.
A Comparative Guide to the Neuroprotective Activities of n-Butylphthalide and 3-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective activities of n-butylphthalide (NBP) and 3-Methoxyphthalide. The information presented is based on available experimental data from preclinical and clinical studies.
Executive Summary
N-butylphthalide (NBP) is a compound that has been extensively studied and is clinically used for the treatment of ischemic stroke.[1][2][3] Its neuroprotective effects are well-documented and attributed to a multi-targeted mechanism of action that includes anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] These effects are mediated through various signaling pathways, contributing to its overall therapeutic efficacy.
In contrast, there is a significant lack of available scientific literature and experimental data regarding the neuroprotective activity of this compound. As such, a direct quantitative and mechanistic comparison with NBP is not possible at this time. This guide will therefore focus on presenting the comprehensive data available for NBP to serve as a benchmark for future research on related compounds like this compound.
n-Butylphthalide (NBP): A Multi-Targeted Neuroprotective Agent
NBP has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders, and its efficacy has been confirmed in clinical trials for acute ischemic stroke.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the neuroprotective effects of n-butylphthalide.
Table 1: In Vitro Neuroprotective Effects of n-Butylphthalide
| Cell Line | Insult/Model | NBP Concentration | Observed Effect | Reference |
| PC12 | Oxygen-Glucose Deprivation (OGD) | 10 µM | Increased cell viability, reduced apoptosis | [7] |
| Cortical Neurons | Serum Deprivation | 10 µM | Attenuated neuronal apoptosis and ROS production | [8] |
| SH-SY5Y | Amyloid-β induced toxicity | Not Specified | Attenuated toxicity | [1] |
Table 2: In Vivo Neuroprotective Effects of n-Butylphthalide
| Animal Model | Disease Model | NBP Dosage | Observed Effect | Reference |
| Mice | Focal Cerebral Ischemia | 100 mg/kg (i.p.) | Reduced infarct formation, attenuated caspase activation | [8] |
| Rats | Cerebral Infarction | Not Specified | Protective effect on neurons, improved morphology | [9] |
| Mice | Repeated Cerebral Ischemia-Reperfusion | Not Specified | Mitigated cognitive deficits, reduced neuron cell loss | [10] |
Table 3: Clinical Trial Outcomes for n-Butylphthalide in Acute Ischemic Stroke
| Trial | Key Finding | Reference |
| BAST Trial | Associated with a higher proportion of favorable functional outcomes at 90 days compared to placebo.[4] | [4] |
| Meta-analysis | Combination with standard drugs is superior to standard drugs alone in improving Barthel Index and NIHSS scores.[5] | [5] |
| Randomized Clinical Trial | Improved functional outcomes in patients receiving reperfusion therapy.[6][11] | [6][11] |
Key Neuroprotective Mechanisms of n-Butylphthalide
NBP's neuroprotective activity stems from its ability to modulate multiple pathological pathways simultaneously.
1. Anti-Inflammatory Effects: NBP has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][12][13] This is achieved, in part, through the inhibition of the NF-κB and TLR4/MyD88 signaling pathways.[1][10][14]
2. Antioxidant Activity: The compound mitigates oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[12][13][15] The Nrf2-ARE pathway, a key regulator of the antioxidant response, is a significant target of NBP.[1][10][12]
3. Anti-Apoptotic Effects: NBP protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins, reducing the activation of caspases-3 and -9, and inhibiting the JNK and p38 MAPK signaling pathways.[1][8][9] It also preserves mitochondrial function, a critical factor in the regulation of apoptosis.[2]
Signaling Pathways Modulated by n-Butylphthalide
The multifaceted neuroprotective effects of NBP are orchestrated through its influence on several key signaling pathways.
Figure 1: Key signaling pathways modulated by n-butylphthalide for neuroprotection.
This compound: An Unexplored Candidate
Despite the extensive research into phthalide derivatives for neuroprotection, a thorough search of the scientific literature reveals a notable absence of experimental data on the neuroprotective activity of this compound. Consequently, its mechanisms of action, effective concentrations, and impact on signaling pathways remain uncharacterized.
Experimental Protocols for n-Butylphthalide Neuroprotective Assays
The following are summaries of methodologies used in key studies to evaluate the neuroprotective effects of NBP.
In Vitro Models
-
Oxygen-Glucose Deprivation (OGD) Model:
-
Cell Culture: PC12 neuronal cells are cultured in standard medium.
-
OGD Induction: Cells are washed and incubated in a glucose-free medium in a hypoxic chamber.
-
NBP Treatment: Cells are pre-treated with NBP (e.g., 10 µM) for a specified duration before OGD.
-
Assessment: Cell viability is measured using MTT assay, and apoptosis is assessed by TUNEL staining or caspase activity assays.[7]
-
-
Amyloid-β (Aβ) Toxicity Model:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are commonly used.
-
Aβ Treatment: Cells are exposed to aggregated Aβ peptides to induce neurotoxicity.
-
NBP Co-treatment: NBP is added to the culture medium along with Aβ.
-
Assessment: Neuronal survival and apoptotic markers are evaluated.[1]
-
In Vivo Models
-
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia:
-
Animal Model: Typically performed in mice or rats.
-
Surgical Procedure: The middle cerebral artery is occluded for a defined period (e.g., 60-90 minutes) followed by reperfusion.
-
NBP Administration: NBP is administered intraperitoneally (i.p.) or orally at a specific dose (e.g., 100 mg/kg) before or after the ischemic insult.
-
Assessment: Infarct volume is measured by TTC staining, neurological deficits are scored using standardized scales, and molecular markers are analyzed in brain tissue homogenates via Western blotting or immunohistochemistry.[8]
-
References
- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. A Systematic Review of Neuroprotective Efficacy and Safety of DL-3-N-Butylphthalide in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of DL-3-n-butylphthalide (NBP) in Acute Ischemic Stroke Patients Undergoing Reperfusion Therapy: Study Results [mymedisage.com]
- 7. dovepress.com [dovepress.com]
- 8. Butylphthalide Suppresses Neuronal Cells Apoptosis and Inhibits JNK–Caspase3 Signaling Pathway After Brain Ischemia /Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butylphthalide inhibits nerve cell apoptosis in cerebral infarction rats via the JNK/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 13. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 61.8.75.226 [61.8.75.226]
- 15. karger.com [karger.com]
Comparing the anti-inflammatory effects of different phthalide derivatives
A Comparative Guide to the Anti-inflammatory Effects of Phthalide Derivatives
The quest for novel anti-inflammatory agents has led researchers to explore a variety of natural and synthetic compounds. Among these, phthalide derivatives, a class of bicyclic organic compounds, have emerged as promising candidates due to their significant therapeutic potential.[1][2][3][4][5] This guide provides a comparative overview of the anti-inflammatory effects of several key phthalide derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of phthalide derivatives are often evaluated by their ability to inhibit key inflammatory mediators and pathways. The following table summarizes quantitative data on the inhibitory effects of prominent phthalide derivatives from various studies.
Table 1: Quantitative Comparison of the Anti-inflammatory Effects of Phthalide Derivatives
| Phthalide Derivative | Assay | Cell Line/Model | Key Findings | IC50 Value | Reference |
| (Z)-Ligustilide | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition of NO production. | 12.8 ± 1.4 μM | [6] |
| (Z)-Ligustilide | iNOS and COX-2 Expression | LPS-stimulated RAW264.7 macrophages | Strong inhibition of iNOS and COX-2 at both mRNA and protein levels. | Not specified | [7][8] |
| Senkyunolide A | Inflammatory Cytokine Reduction | IL-1β-stimulated chondrocytes | Reduced levels of TNF-α (31%), IL-6 (19%), and IL-18 (20%). | Not specified | [9][10] |
| Senkyunolide A | Catabolic Marker Inhibition | IL-1β-stimulated chondrocytes | Decreased levels of MMP13 (23%), ADAMTS4 (31%), and ADAMTS5 (19%). | Not specified | [9][10] |
| n-Butylidenephthalide | NF-κB Pathway | Retinal Ischemia Model | Inhibited the inflammatory response through the NF-κB signaling pathway. | Not specified | [11] |
| 3-Arylphthalide (5a) | Nitric Oxide (NO) Production | LPS-stimulated Bv.2 and RAW 264.7 cells | Strong inhibition of NO production. | Not specified | [12] |
| Phthalimide Derivative (9o) | Nitric Oxide (NO) Production | LPS-stimulated cells | Showed 95.23% inhibitory rate at 10 μM. | 0.76 μM | [13] |
| Phthalimide Derivative (IIh) | LPS-induced inflammation | RAW264.7 murine macrophages | Showed significant anti-inflammatory potential. | 8.7 μg/ml | [14] |
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of many phthalide derivatives are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.
Caption: NF-κB and MAPK signaling pathways modulated by phthalide derivatives.
Experimental Protocols
The evaluation of the anti-inflammatory effects of phthalide derivatives often involves standardized in vitro and in vivo models. A commonly used in vitro assay is the lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test phthalide derivatives. The cells are pre-treated for 1-2 hours.
-
Inflammation Induction: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS alone) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory effects of phthalide derivatives.
Caption: A typical experimental workflow for evaluating anti-inflammatory phthalides.
Conclusion
Phthalide derivatives represent a diverse and promising class of compounds with significant anti-inflammatory properties. (Z)-Ligustilide, Senkyunolide A, and various synthetic phthalides have demonstrated potent inhibitory effects on key inflammatory pathways and mediators.[7][9][13] Their mechanism of action often involves the suppression of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.[7][8] The presented data and protocols provide a valuable resource for researchers in the field of drug discovery and development, highlighting the therapeutic potential of phthalide derivatives as novel anti-inflammatory agents. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most potent candidates for clinical development.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Publication: Phthalimides as anti-inflammatory agents [sciprofiles.com]
- 6. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways. (2012) | Ji Won Chung | 75 Citations [scispace.com]
- 9. Senkyunolide A inhibits the progression of osteoarthritis by inhibiting the NLRP3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Senkyunolide A inhibits the progression of osteoarthritis by inhibiting the NLRP3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedgrid.com [biomedgrid.com]
A Comparative Guide to the Bioactivity Assays of 3-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of bioactivity assays for 3-Methoxyphthalide and its structurally related analogue, 3-n-butylphthalide (NBP). The information presented herein is intended to assist researchers in selecting appropriate assays and methodologies for evaluating the therapeutic potential of these compounds.
Executive Summary
This compound and its related compounds, particularly 3-n-butylphthalide (NBP), have garnered significant interest for their diverse biological activities. This guide focuses on three key areas of bioactivity: antifungal, anti-inflammatory, and neuroprotective effects. While extensive data is available for NBP, which serves as a valuable benchmark, specific quantitative data for this compound is less abundant. This guide compiles the available information, presents detailed experimental protocols for relevant assays, and offers a comparative analysis to inform future research and development.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the bioactivity of a close derivative of this compound and 3-n-butylphthalide (NBP).
Table 1: Antifungal Activity of Phthalide Derivatives against Candida albicans
| Compound | Fungal Strain | MIC₅₀ (µg/mL) |
| 3-butyl-3-methoxyphthalide | C. albicans 595/20 | 115[1] |
| C. albicans 636/20 | 244[1] | |
| 3-n-butylphthalide (NBP) | C. albicans 595/20 | <50[1][2] |
| C. albicans (general) | 128[2][3] |
Table 2: Bioactivity of 3-n-butylphthalide (NBP) in Anti-Inflammatory and Neuroprotective Assays
| Bioactivity | Assay | Cell Line/Model | Key Findings |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | NBP has been shown to reduce the production of pro-inflammatory molecules like NO.[4] |
| Neuroprotection | Oxygen-Glucose Deprivation (OGD) | PC12 neuronal cells | NBP pretreatment significantly reversed the suppression of cell viability and induction of apoptosis caused by OGD.[5][6] |
| Oxidative Stress Reduction | PC12 neuronal cells | NBP increased the activity of superoxide dismutase and lowered levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[5][6] | |
| Mitochondrial Function | PC12 neuronal cells | NBP enhanced mitochondrial membrane potential and the activity of mitochondrial respiratory chain complexes.[5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
Materials:
-
Test compound (e.g., this compound, 3-n-butylphthalide)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the absorbance at 595 nm with a microplate reader. The MIC₅₀ is the concentration that inhibits 50% of fungal growth.[2]
-
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a vehicle control.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells. The IC₅₀ value (the concentration that inhibits 50% of NO production) can be determined.
-
Neuroprotection Assay: MTT Assay for Cell Viability
Objective: To evaluate the protective effect of a compound against a neurotoxic insult by measuring cell viability.
Materials:
-
PC12 neuronal cells or other suitable neuronal cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Neurotoxic agent (e.g., H₂O₂, glutamate, or oxygen-glucose deprivation)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed neuronal cells in a 96-well plate and allow for differentiation if necessary.
-
Pre-treat the cells with different concentrations of the test compound for a specified period.
-
Induce neurotoxicity by adding the neurotoxic agent or subjecting the cells to conditions like oxygen-glucose deprivation (OGD). Include appropriate control groups (untreated, vehicle-treated, and neurotoxin-only treated).
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is directly proportional to the absorbance.
-
Calculate the percentage of cell viability relative to the untreated control. The EC₅₀ value (the concentration that provides 50% of the maximum protective effect) can be determined.[6]
-
Mandatory Visualizations
Caption: A generalized workflow for the validation of antifungal, anti-inflammatory, and neuroprotective bioassays.
Caption: Putative signaling pathways involved in the anti-inflammatory and neuroprotective effects of phthalides.
References
- 1. Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Immunoassay Cross-Reactivity of Phthalides: A Focus on 3-Methoxyphthalide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of phthalides in immunoassays, with a specific focus on the challenges and current data landscape surrounding 3-Methoxyphthalide. Due to a lack of specific immunoassay data for this compound in the public domain, this comparison leverages data from structurally similar phthalide compounds to infer potential cross-reactivity and guide future assay development.
Introduction
This compound is a chemical compound found in celery and other plants, contributing to their characteristic aroma. As with many small molecules, the development of specific immunoassays for accurate quantification is often hampered by cross-reactivity with structurally related compounds. This can lead to inaccurate measurements and misinterpretation of results in various research and development applications, including pharmacokinetic studies and quality control of natural products. This guide aims to provide a clear comparison of available cross-reactivity data for related phthalides to better understand the potential challenges associated with this compound immunoassays.
Data on Cross-Reactivity of Phthalide Analogs
Currently, there is no published cross-reactivity data specifically for this compound in immunoassays. However, data from an enzyme-linked immunosorbent assay (ELISA) developed for Dibutyl Phthalate (DBP) provides valuable insights into the potential for cross-reactivity among different phthalate esters. The following table summarizes the cross-reactivity of a monoclonal antibody-based ELISA kit for DBP with other phthalate analogs[1].
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Dibutyl Phthalate (DBP) | C₁₆H₂₂O₄ | 29.6 | 100 |
| Butylbenzyl Phthalate (BBP) | C₁₉H₂₀O₄ | - | 3.9 |
| Diisobutyl Phthalate (DIBP) | C₁₆H₂₂O₄ | - | 12.5 |
Data extracted from a study on an ELISA kit for Dibutyl Phthalate. The IC50 value was only provided for the target analyte, DBP. Cross-reactivity for other compounds was reported as a percentage relative to DBP.
Interpretation of Data: The data indicates that even with a monoclonal antibody, which is typically highly specific, cross-reactivity with structurally similar phthalates can occur. Diisobutyl Phthalate (DIBP), an isomer of DBP, showed a notable cross-reactivity of 12.5%. Butylbenzyl Phthalate (BBP), which shares a butyl group with DBP, exhibited lower but still detectable cross-reactivity. This suggests that immunoassays developed for one phthalide may show varying degrees of cross-reactivity with other phthalides, and the level of cross-reactivity is influenced by the specific structural similarities. Given that this compound shares the core phthalide structure, it is plausible that it would exhibit cross-reactivity in immunoassays developed for other phthalides, and vice-versa.
Experimental Protocols
The following is a generalized protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (icELISA), a common format for the detection of small molecules like phthalides. This protocol is based on methodologies described for the development of immunoassays for other small molecules found in plant extracts[2].
Competitive Indirect ELISA (icELISA) Protocol
-
Coating: Microtiter plates are coated with a coating antigen (e.g., a protein-phthalide conjugate) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a washing buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Reaction: A mixture of the sample (or standard) containing the free phthalide and a specific primary antibody (e.g., a monoclonal antibody against the target phthalide) is added to the wells. The plate is then incubated for 1-2 hours at 37°C. During this step, the free phthalide in the sample competes with the coated antigen for binding to the primary antibody.
-
Washing: The plates are washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C. This antibody binds to the primary antibody that is bound to the coated antigen.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature. The enzyme on the secondary antibody catalyzes a color change in the substrate.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the phthalide in the sample is inversely proportional to the color intensity.
Visualizations
Logical Flow of Competitive Immunoassay
Caption: Competitive binding in an immunoassay for a small molecule.
Experimental Workflow for icELISA
References
A Comparative Analysis of 3-Methoxyphthalide and Other Methoxy-Substituted Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-substituted compounds represent a significant class of molecules in medicinal chemistry, with the methoxy group often imparting favorable pharmacokinetic and pharmacodynamic properties. Among these, 3-Methoxyphthalide has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound with other relevant methoxy-substituted compounds, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. The information presented is supported by experimental data from various studies, detailed methodologies for key assays, and visualizations of implicated signaling pathways to facilitate further research and development.
Physicochemical Properties
The position of the methoxy group on the phthalide scaffold can influence its physicochemical properties, which in turn affect its biological activity. While comprehensive comparative data is limited, the analysis of related compounds suggests that the substitution pattern is a key determinant of a molecule's efficacy.
Table 1: Physicochemical Properties of Methoxy-Substituted Phthalides (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | C₉H₈O₃ | 164.16 | 1.3 |
| 4-Methoxyphthalide | C₉H₈O₃ | 164.16 | 1.3 |
| 5-Methoxyphthalide | C₉H₈O₃ | 164.16 | 1.3 |
| 6-Methoxyphthalide | C₉H₈O₃ | 164.16 | 1.3 |
| 7-Methoxyphthalide | C₉H₈O₃ | 164.16 | 1.3 |
Note: LogP values are estimated and can vary based on the prediction software and experimental conditions.
Comparative Biological Activity
The biological activities of this compound and related compounds have been investigated in several contexts, including cancer, inflammation, and neurodegenerative diseases. The following sections summarize the available quantitative data.
Anticancer Activity
Phthalides and their derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence and position of the methoxy group can significantly modulate this activity.
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phthalide Derivatives | |||
| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-one | RAW 264.7 | 0.76 (Anti-inflammatory) | [1] |
| Triterpenoid phthalimide derivative | CCRF-CEM | <5 | [2] |
| Other Methoxy-Substituted Compounds | |||
| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-phenylthiosemicarbazide (9h) | HGC-27 | 1.40 | [3] |
| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(p-tolyl)thiosemicarbazide (9u) | HGC-27 | 4.56 | [3] |
| 2-hydroxy-4-methoxy-substituted N-methyl-benzimidazole derivative | MCF-7 | 3.1 | [4] |
| 3,4,5-trihydroxy-substituted N-methyl-benzimidazole derivative | MCF-7 | 4.8 | [4] |
Note: This table includes data on various methoxy-substituted compounds to illustrate the range of activities, as direct comparative data for all methoxy-phthalide isomers is not available in a single study.
Anti-inflammatory Activity
The anti-inflammatory properties of phthalides are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | Endpoint | Result | Reference |
| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-one | LPS-induced NO production in RAW 264.7 cells | IC₅₀ | 0.76 µM | [1] |
| Phthalimide derivative (IIh) | LPS-induced NO production in RAW 264.7 cells | IC₅₀ | 8.7 µg/mL | [5] |
| 3-(2,4-dihydroxyphenyl)phthalide | LPS-induced NO production in Bv.2 and RAW 264.7 cells | Inhibition | Strong inhibition | [6] |
| Semi-synthetic phthalides | TPA-induced ear edema in mice | Edema reduction | Significant inhibition | [7] |
| Semi-synthetic phthalides | Carrageenan-induced paw edema in mice | Edema reduction | Reduced edema | [7] |
Neuroprotective Activity
Certain phthalide derivatives have shown promise in protecting neuronal cells from damage, a key aspect in the research of neurodegenerative diseases.
Table 4: Comparative Neuroprotective Activity
| Compound | Model | Effect | Reference |
| 3-n-butylphthalide (NBP) | Ischemic stroke models | Neuroprotective | [8] |
| Phthalide derivative CD21 | Ischemic brain injury | Ameliorated infarct volumes and neurological deficits | [9] |
| Ligustilide, Z-butylidenephthalide, Tokinolide A | Glutamate-induced injury in SH-SY5Y cells | Significant neuroprotection | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Synthesis of Methoxy-Substituted Phthalides
General Procedure for the Synthesis of N-arylphthalimides:
A mixture of phthalic anhydride (1 equivalent) and the appropriately substituted aniline (1 equivalent) in glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-arylphthalimide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Signaling Pathways and Mechanisms of Action
The biological effects of methoxy-substituted phthalides and related compounds are mediated through the modulation of various signaling pathways.
Anticancer Signaling Pathways
Phthalimide derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[2] This often involves the regulation of pro-apoptotic and anti-apoptotic proteins. Key signaling pathways implicated in the anticancer effects of these compounds include the PI3K/Akt and STAT3 pathways.[2]
Caption: Methoxy-phthalides may induce apoptosis by inhibiting pro-survival signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of phthalides are often associated with the suppression of pro-inflammatory mediators. This is frequently achieved by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downregulation of NF-κB and MAPK activation.[1][5]
Caption: Inhibition of the TLR4 signaling cascade by methoxy-phthalides.
Neuroprotective Signaling Pathways
The neuroprotective effects of phthalide derivatives are linked to the modulation of multiple signaling pathways, including the inhibition of the TLR4/NF-κB pathway and the activation of pro-survival pathways like PI3K/Akt.[8][9]
Caption: Dual neuroprotective mechanisms of methoxy-phthalides.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel methoxy-substituted phthalide derivatives.
Caption: A typical workflow for the development of phthalide-based drug candidates.
Conclusion
This compound and other methoxy-substituted compounds represent a promising area of research for the development of new therapeutic agents. The available data, although fragmented for a direct isomer comparison, consistently highlight the significant impact of the methoxy group on the biological activity of the parent scaffold. Further systematic studies comparing the efficacy and mechanisms of action of different methoxy-phthalide isomers are warranted to fully elucidate their therapeutic potential and guide the design of next-generation drug candidates.
References
- 1. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoid phthalimides as selective anti-cancer agents targeting mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effect of natural and semi-synthetic phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for Phthalide Detection
For researchers, scientists, and drug development professionals engaged in the study of natural products and pharmacologically active compounds, the accurate detection and quantification of phthalides are of paramount importance. Phthalides, a class of bicyclic aromatic lactones found in various medicinal plants such as Angelica sinensis and Ligusticum striatum, exhibit a wide range of biological activities. The selection of an appropriate analytical technique is critical for quality control, pharmacokinetic studies, and the development of new therapeutics. This guide provides a head-to-head comparison of three commonly employed analytical techniques for phthalide detection: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Quantitative Performance Comparison
The choice of an analytical technique for phthalide analysis is often dictated by the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance metrics for UHPLC-MS/MS, GC-MS, and HPLC-DAD based on published experimental data.
| Performance Metric | UHPLC-MS/MS | GC-MS | HPLC-DAD |
| Limit of Detection (LOD) | Varies by analyte; generally in the low ng/mL range | ~10 ng/mL (for Z-ligustilide in plasma)[1] | 29 µg/mL (Z-Ligustilide), 45 µg/mL (Z-6,6',7,3'-alpha-diligustilide) |
| Limit of Quantification (LOQ) | Varies by analyte; generally in the ng/mL range | Not explicitly reported for a range of phthalides in plant matrices | 89 µg/mL (Z-Ligustilide), 125 µg/mL (Z-6,6',7,3'-alpha-diligustilide) |
| Linearity (R²) | >0.99 for various phthalides | 0.997 (for Z-ligustilide)[1] | Not explicitly reported |
| Precision (%RSD) | Typically <15% | <9% (for Z-ligustilide)[1] | Intraday: 0.7-3.1%, Interday: 1.2-1.8% |
| Recovery | Typically within 85-115% | Not explicitly reported for plant matrices | Not explicitly reported |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the analysis of phthalides using UHPLC-MS/MS, GC-MS, and HPLC-DAD.
UHPLC-MS/MS for Phthalide Analysis in Angelica sinensis
This method is suitable for the simultaneous quantification of multiple phthalides in complex plant extracts. The validation of this method has demonstrated good linearity, precision, stability, and recovery for six phthalides, including ligustilide, butylphthalide, and senkyunolide A.[1][2]
Sample Preparation:
-
Accurately weigh the dried and powdered plant material.
-
Perform ultrasonic-assisted extraction with a suitable solvent (e.g., methanol or ethanol).
-
Centrifuge the extract to pelletize solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Instrumentation:
-
UHPLC System: Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: AB SCIEX Triple Quad 6500 plus or equivalent triple quadrupole mass spectrometer.[1][2]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Curtain Gas: 35 psi.
-
Collision Gas: 9 psi.
-
IonSpray Voltage: 5500 V.
-
Temperature: 550 °C.
-
Ion Source Gas 1: 55 psi.
-
Ion Source Gas 2: 55 psi.
-
MRM transitions are optimized for each specific phthalide analyte.
GC-MS for Phthalide Analysis in Essential Oils and Plasma
GC-MS is a powerful technique for the analysis of volatile and semi-volatile phthalides, often found in essential oils. It provides excellent separation and definitive identification based on mass spectra.[2][3][4]
Sample Preparation (Essential Oils):
-
Extract the essential oil from the plant material using hydrodistillation or maceration.[2][5][3]
-
Dilute the essential oil in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject the diluted sample directly into the GC-MS system.
Sample Preparation (Plasma - for Z-ligustilide): [1]
-
Utilize headspace single-drop microextraction (HS-SDME) for sample cleanup and concentration.[1]
-
Optimize extraction parameters such as solvent selection, sample temperature, and extraction time.[1]
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI).
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) to elute all compounds of interest.
-
Injection Mode: Splitless injection to enhance sensitivity for trace analysis.
Mass Spectrometry Conditions:
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to increase sensitivity.
-
Mass Range: m/z 40-550.
HPLC-DAD for Phthalide Analysis in Ligusticum porteri
HPLC-DAD offers a robust and more accessible method for the quantification of major phthalides in herbal extracts, particularly when MS detection is not available.
Sample Preparation:
-
Extract the powdered plant material with a suitable solvent (e.g., methanol) using sonication or maceration.
-
Filter the extract through a 0.45 µm filter prior to injection.
Instrumentation:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for the phthalides of interest (e.g., 280 nm or 328 nm).
-
Injection Volume: 10-20 µL.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for UHPLC-MS/MS and GC-MS analysis of phthalides.
References
- 1. Fast determination of Z-ligustilide in plasma by gas chromatography/mass spectrometry following headspace single-drop microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Distillation Conditions for Improved Recovery of Phthalides from Celery ( Apium graveolens L.) Seeds [journal.pan.olsztyn.pl]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Methoxyphthalide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methoxyphthalide.
Safety and Hazard Information
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | May be harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocol: Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne particulates.[4]
-
Don Appropriate PPE: Before addressing the spill, personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, a lab coat, and a suitable respirator if significant dust is present.[4]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal. Do not use water to clean up the initial spill as it may cause frothing or spreading of the material.
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area. Use an appropriate solvent or a soap and water solution to wipe down all affected surfaces. Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.
-
Dispose of Waste: The sealed container with the spilled material and cleaning supplies must be disposed of as hazardous waste according to institutional and local regulations.
Proper Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste.[5] It is imperative that it is not disposed of in the regular trash or washed down the drain.[5]
Step-by-Step Disposal Protocol:
-
Waste Determination: The first step in proper disposal is to classify the waste. Based on its chemical properties, this compound should be considered a hazardous waste.
-
Waste Segregation: Collect solid this compound waste separately from liquid waste to prevent unintended reactions.[5]
-
Container Selection and Labeling:
-
Choose a Compatible Container: Use a container that is chemically resistant and can be securely sealed. The container should be in good condition, without cracks or leaks.[5][6]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Accumulation:
-
Scheduling Waste Pickup:
-
Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid chemical waste.[5][6] Subsequent rinses may be permissible for drain disposal, but always consult your institution's specific guidelines.[5]
-
Container Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[5]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of 3-Methoxyphthalide: A Procedural Guide
Personal Protective Equipment (PPE)
When handling 3-Methoxyphthalide, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields are mandatory.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) should be worn.[1] |
| Body Protection | An impervious lab coat or clothing is necessary to prevent skin contact.[1] |
| Respiratory | A suitable respirator should be used, especially in the absence of adequate engineering controls like a fume hood.[1] |
| Emergency Equipment | An accessible safety shower and eye wash station must be available.[1] |
Experimental Protocol: Handling this compound
Adherence to a strict, step-by-step procedure is vital for safely managing this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Prevent inhalation of any vapors or dust.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
3. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Get medical advice if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.
-
Chemical Waste: Dispose of this compound waste in a designated, labeled, and sealed container for chemical waste. Do not pour down the drain.[1]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or paper towels, that come into contact with this compound should be disposed of as hazardous waste in a sealed and properly labeled container.
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.
Workflow for Handling this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
